molecular formula C5H13N B7978806 (2R)-pentan-2-amine

(2R)-pentan-2-amine

Cat. No.: B7978806
M. Wt: 87.16 g/mol
InChI Key: IGEIPFLJVCPEKU-RXMQYKEDSA-N
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Description

(2R)-pentan-2-amine is a useful research compound. Its molecular formula is C5H13N and its molecular weight is 87.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-pentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEIPFLJVCPEKU-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoisomers of 2-Aminopentane: (R)- and (S)- Configurations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-aminopentane, specifically focusing on the (R)- and (S)-enantiomers. Chirality is a fundamental concept in drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological properties. This document delves into the structural differences between (R)- and (S)-2-aminopentane, outlines methods for their synthesis and separation, and details analytical techniques for their characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of these chiral building blocks.

Introduction to Chirality and the 2-Aminopentane Enantiomers

2-Aminopentane, a primary amine with the chemical formula C₅H₁₃N, possesses a chiral center at the second carbon atom.[1][2][3] This chirality gives rise to two non-superimposable mirror images known as enantiomers: (R)-2-aminopentane and (S)-2-aminopentane.[4] These molecules are identical in their atomic connectivity but differ in the spatial arrangement of the groups attached to the chiral carbon.

The designation of (R) and (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a system used to unambiguously name stereoisomers.[5][6] For 2-aminopentane, the substituents on the chiral carbon (C2) are assigned priorities based on the atomic number of the atoms directly attached.

Assigning (R) and (S) Configuration using Cahn-Ingold-Prelog Rules

The CIP rules are applied as follows:

  • Assign Priorities: The four groups attached to the chiral center are ranked by atomic number. Higher atomic number gets higher priority.

    • Nitrogen (in the amino group, -NH₂) has the highest atomic number, so it is priority 1 .

    • The carbon of the propyl group (-CH₂CH₂CH₃) is attached to another carbon, while the carbon of the methyl group (-CH₃) is attached to hydrogens. Therefore, the propyl group is priority 2 , and the methyl group is priority 3 .

    • Hydrogen (-H) has the lowest atomic number and is priority 4 .

  • Orient the Molecule: The molecule is oriented in space so that the lowest priority group (hydrogen) is pointing away from the viewer.

  • Determine the Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is observed.

    • If the direction is clockwise , the configuration is designated (R) (from the Latin rectus for right).

    • If the direction is counter-clockwise , the configuration is designated (S) (from the Latin sinister for left).

CIP_Rules cluster_R (R)-2-Aminopentane cluster_S (S)-2-Aminopentane R_center R_NH2 NH₂ (1) R_center->R_NH2 R_Propyl CH₂CH₂CH₃ (2) R_center->R_Propyl R_CH3 CH₃ (3) R_center->R_CH3 R_H H (4, away) R_center->R_H R_NH2->R_Propyl R_Propyl->R_CH3 R_CH3->R_NH2 Clockwise S_center S_NH2 NH₂ (1) S_center->S_NH2 S_Propyl CH₂CH₂CH₃ (2) S_center->S_Propyl S_CH3 CH₃ (3) S_center->S_CH3 S_H H (4, away) S_center->S_H S_NH2->S_CH3 Counter-Clockwise S_Propyl->S_NH2 S_CH3->S_Propyl

Cahn-Ingold-Prelog Priority Assignment for 2-Aminopentane Enantiomers.

Physicochemical Properties

While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, melting point, density, and solubility), their interaction with plane-polarized light is a distinguishing feature. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[1][7][8] The specific rotation is a standardized measure of this optical activity.

Property(R)-2-Aminopentane(S)-2-AminopentaneRacemic 2-Aminopentane
IUPAC Name (2R)-pentan-2-amine(2S)-pentan-2-aminepentan-2-amine
CAS Number 33985-20-5[9]54542-13-163493-28-7[10]
Molecular Formula C₅H₁₃NC₅H₁₃NC₅H₁₃N
Molecular Weight 87.16 g/mol 87.16 g/mol 87.16 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquidColorless to light yellow liquid[2]
Boiling Point 90.5-91.5 °C (lit.)90.5-91.5 °C (lit.)90.5-91.5 °C (lit.)[10]
Density 0.736 g/mL at 25 °C (lit.)0.736 g/mL at 25 °C (lit.)0.736 g/mL at 25 °C (lit.)[10]
Specific Rotation ([α]D) Negative (-)Positive (+)

Note: Specific experimental values for the optical rotation of the pure enantiomers of 2-aminopentane can vary depending on the solvent, concentration, and temperature of the measurement and should be consulted from reliable literature sources or determined experimentally.

Synthesis and Resolution

Synthesis of Racemic 2-Aminopentane

A common and efficient method for the synthesis of racemic 2-aminopentane is the reductive amination of 2-pentanone.[11][12][13] This one-pot reaction involves the formation of an imine intermediate from the reaction of 2-pentanone with an ammonia source, followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of 2-Pentanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentanone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic range (pH 6-7) using a weak acid like acetic acid to facilitate imine formation.

  • Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[3][14] These reagents are preferred as they are less reactive towards the carbonyl starting material and selectively reduce the imine intermediate.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding a dilute aqueous base (e.g., NaOH) until the solution is basic. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield racemic 2-aminopentane.

Reductive_Amination Start 2-Pentanone + NH₃ Imine Imine Intermediate Start->Imine Imine Formation (Slightly Acidic pH) Amine Racemic 2-Aminopentane Imine->Amine Reduction (e.g., NaBH₃CN)

Workflow for the Synthesis of Racemic 2-Aminopentane.
Resolution of Racemic 2-Aminopentane

The separation of enantiomers, known as resolution, is a critical step in obtaining enantiopure compounds. A classical and effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. For basic amines like 2-aminopentane, a chiral acid such as (+)-tartaric acid is commonly employed.

Experimental Protocol: Resolution of Racemic 2-Aminopentane with (+)-Tartaric Acid

  • Salt Formation: Dissolve racemic 2-aminopentane (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid (1.0 eq), in the same solvent, gently heating if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salts, ((R)-amine)-(+)-tartrate and ((S)-amine)-(+)-tartrate, will have different solubilities. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a strong base, such as 10% aqueous sodium hydroxide, until the solution is strongly basic. This will deprotonate the amine, liberating the free enantiomer.

  • Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., diethyl ether). Dry the organic extracts over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield one of the enantiomers of 2-aminopentane.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar process of basification and extraction.

Resolution_Workflow Racemate Racemic 2-Aminopentane ((R)- and (S)-) Diastereomers Diastereomeric Salts ((R)-amine)-(+)-tartrate ((S)-amine)-(+)-tartrate Racemate->Diastereomers ResolvingAgent (+)-Tartaric Acid ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt Crystallization->LessSoluble MoreSoluble More Soluble Salt (in mother liquor) Crystallization->MoreSoluble Liberation1 Basification & Extraction LessSoluble->Liberation1 Liberation2 Basification & Extraction MoreSoluble->Liberation2 Enantiomer1 Enantiopure (R)- or (S)-Amine Liberation1->Enantiomer1 Enantiomer2 Enantiopure (S)- or (R)-Amine Liberation2->Enantiomer2

Workflow for the Resolution of Racemic 2-Aminopentane.

Analytical Characterization

Several analytical techniques are employed to distinguish between and determine the enantiomeric purity of (R)- and (S)-2-aminopentane.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For chiral amines, polysaccharide-based CSPs are often effective.

Typical Chiral HPLC Method Parameters:

  • Column: A chiral column, such as one with a cellulose or amylose-based stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), with the addition of a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio is optimized for the specific column and analytes.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the amine absorbs.

A successful chiral separation will result in two distinct peaks in the chromatogram, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

In a standard ¹H or ¹³C NMR spectrum, enantiomers are indistinguishable. However, the addition of a chiral shift reagent (CSR) can be used to differentiate them. A CSR is a chiral molecule, often a lanthanide complex, that can reversibly bind to the analyte. This interaction forms transient diastereomeric complexes that have different NMR spectra.

When a CSR is added to a solution of racemic 2-aminopentane, the signals for the protons or carbons near the chiral center will split into two sets, one for each enantiomer. The integration of these signals can be used to determine the enantiomeric ratio.

Polarimetry

As mentioned earlier, polarimetry is used to measure the optical rotation of a chiral compound. Once the specific rotation of an enantiomerically pure sample is known, the enantiomeric excess of a mixture can be determined by measuring its observed rotation and comparing it to the specific rotation of the pure enantiomer.[1][15]

Biological Significance in Drug Development

The stereochemistry of a molecule is of paramount importance in pharmacology and toxicology. Enantiomers can exhibit significantly different biological activities because they interact differently with the chiral environment of the body, such as enzymes and receptors.[10] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).

While specific pharmacological and toxicological data for the individual enantiomers of 2-aminopentane are not extensively available in the public domain, the principles of stereoselectivity in drug action are well-established. For any chiral amine being considered as a pharmaceutical intermediate or active pharmaceutical ingredient (API), it is crucial to evaluate the biological properties of each enantiomer separately. Regulatory agencies worldwide increasingly require the development of single-enantiomer drugs unless there is a clear therapeutic advantage to using the racemic mixture.

Conclusion

(R)- and (S)-2-aminopentane are a pair of enantiomers whose distinct three-dimensional structures necessitate careful consideration in chemical synthesis and drug development. Understanding the principles of chirality, the methods for their synthesis and separation, and the analytical techniques for their characterization is essential for any scientist working with these or similar chiral molecules. The protocols and information provided in this guide serve as a foundational resource for the effective handling and application of these important chiral building blocks.

References

  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 3.6: Optical Activity. [Link]

  • Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chemistry Steps. (n.d.). Specific Rotation. [Link]

  • Wikipedia. (n.d.). Specific rotation. [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • PubChem. (n.d.). (2S)-pentan-2-amine. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Haley, T. J., & Gidley, J. T. (1976). Pharmacological comparison of R(+), S(-) and racemic thiopentone in mice. European Journal of Pharmacology, 36(1), 211–214. [Link]

  • Chemistry LibreTexts. (2023). 23.4: Preparation of Amines via Reductive Amination. [Link]

  • Geisslinger, G., Stock, K. P., Bach, G. L., Loew, D., & Brune, K. (1989). Pharmacological differences between R(-)- and S(+)-ibuprofen. Agents and Actions, 27(3-4), 455–457. [Link]

  • Hollosy, F., & Szeghalmi, A. (2018). Stereoselective differences in the vasorelaxing effects of S(+) and R(-) ketamine on rat isolated aorta. Anesthesiology, 88(4), 929-937. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Australian Prescriber. (2004). The tale of chiral switches. [Link]

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Precision Engineering of Chiral Amine Building Blocks: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral amines constitute the pharmacophore backbone of approximately 40–45% of small molecule pharmaceuticals, including blockbusters like Sitagliptin , Cinacalcet , and the breakthrough HIV inhibitor Lenacapavir . Their synthesis demands a pivot from traditional "trial-and-error" screening to rational, mechanism-driven methodology.

This guide provides a technical blueprint for the synthesis and validation of chiral amine building blocks. It moves beyond standard textbook definitions to offer "self-validating" protocols—workflows designed with internal checkpoints to ensure enantiomeric purity and chemical yield. We focus on the two dominant modalities in modern medicinal chemistry: Auxiliary-Directed Synthesis (Ellman’s) and Biocatalytic Transamination .

Part 1: Strategic Synthesis Matrix

Selecting the correct synthetic route is a function of scale, substrate complexity, and available timeline.

FeatureEllman’s Auxiliary Biocatalytic Transamination (ATA) Asymmetric Hydrogenation (AH)
Primary Mechanism Diastereoselective addition to sulfinyl iminesEnzymatic amine transfer (Ping-Pong Bi-Bi)Metal-catalyzed reduction (Ir/Rh)
Enantioselectivity High (>95% de), predictable via transition state modelsExcellent (>99% ee), strictly controlled by enzyme pocketHigh (>90% ee), ligand-dependent
Scalability Linear (Good for gram-to-kilo scale)Exponential (Ideal for multi-ton manufacturing)High (Standard for commodity chiral amines)
Atom Economy Moderate (Requires stoichiometric auxiliary)High (Catalytic enzyme, cheap amine donor)Very High (H₂ is the only byproduct)
Development Time Short (Off-the-shelf reagents)Medium (Requires enzyme screening/evolution)Medium (Ligand screening required)
Best Use Case Early-phase discovery, complex diverse analogsLate-stage process chemistry, manufacturingSimple structural motifs, large scale

Part 2: Chemocatalysis – The Ellman Auxiliary Protocol

The condensation of tert-butanesulfinamide (Ellman’s auxiliary) with aldehydes or ketones provides a versatile entry to chiral amines.[1] The power of this method lies in the tert-butanesulfinyl group, which activates the imine for nucleophilic addition, directs the stereochemistry, and is easily cleaved.

Mechanistic Workflow

The following diagram illustrates the conversion of a ketone to a chiral amine, highlighting the critical transition states.

EllmanAuxiliary Start Prochiral Ketone (R-CO-R') Condensation Ti(OEt)4 Mediated Condensation Start->Condensation Aux (S)-t-Bu-Sulfinamide Aux->Condensation Imine Chiral N-Sulfinyl Imine (Activated Electrophile) Condensation->Imine - H2O Addition Diastereoselective Addition (Grignard/Reduction) Imine->Addition Stereocontrol via Cyclic Transition State Intermed Sulfinamide Intermediate (Stable, Purifiable) Addition->Intermed Cleavage Acidic Cleavage (HCl/MeOH) Intermed->Cleavage Product Chiral Amine Salt (>98% ee) Cleavage->Product - SO2, - t-BuCl

Figure 1: The Ellman Auxiliary workflow. The sulfinyl group acts as a temporary chiral scaffold, directing incoming nucleophiles with high facial selectivity.

Self-Validating Experimental Protocol

Objective: Synthesis of a chiral


-branched amine via tert-butanesulfinyl ketimine.

Step 1: Imine Formation (The "Water Check")

  • Reagents: Ketone (1.0 equiv), (S)-(-)-tert-Butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv), THF (dry).

  • Procedure: Mix ketone and sulfinamide in THF. Add Ti(OEt)₄ dropwise. Heat to 60-70°C.

  • Self-Validation Checkpoint:

    • Visual: The reaction should turn light yellow/orange.

    • Analytical: Monitor by TLC or ¹H NMR. Crucial: Look for the disappearance of the ketone carbonyl signal (~200 ppm in ¹³C NMR) and the shift of the tert-butyl protons. If conversion <90% after 24h, add more Ti(OEt)₄ to scavenge water, which drives the equilibrium.

Step 2: Diastereoselective Reduction/Addition

  • Reagents: NaBH₄ (for reduction) or RMgBr (for alkylation).

  • Procedure: Cool the imine solution to -78°C (critical for max de). Add nucleophile slowly.

  • Self-Validation Checkpoint:

    • Selectivity Check: Analyze the crude mixture by ¹H NMR or HPLC before hydrolysis. You should see two diastereomers. If dr is <90:10, re-evaluate the temperature or solvent (DCM often yields higher de than THF for Grignard additions due to chelation control).

Step 3: Cleavage and Recovery [2]

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure: Treat the sulfinamide intermediate with HCl at room temperature for 1 hour.

  • Self-Validation Checkpoint:

    • Completion: The reaction is complete when the sulfinamide N-H peak disappears and the amine salt precipitates (in non-polar solvents) or by LCMS monitoring (mass shift of -104 Da).

Part 3: Biocatalysis – Transaminase (ATA) Protocol

Biocatalysis is no longer a niche academic curiosity; it is the industrial standard for green synthesis. Transaminases (ATAs) transfer an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral ketone.[3]

The Biocatalytic Cycle

This process relies on the "Ping-Pong Bi-Bi" mechanism involving the Pyridoxal-5'-phosphate (PLP) cofactor.

Biocatalysis EnzPLP Holo-Enzyme (E-PLP) Complex1 E-PLP-Donor Complex EnzPLP->Complex1 + Donor Product Chiral Amine Product EnzPLP->Product Release Donor Amine Donor (Isopropylamine) EnzPMP Aminated Enzyme (E-PMP) Complex1->EnzPMP Transamination 1 Byproduct Ketone Byproduct (Acetone) EnzPMP->Byproduct Release Complex2 E-PMP-Substrate Complex EnzPMP->Complex2 + Substrate Substrate Prochiral Ketone Substrate Complex2->EnzPLP Transamination 2

Figure 2: The Transaminase Ping-Pong Bi-Bi mechanism. The enzyme shuttles nitrogen via the PMP/PLP cofactor cycle.

Protocol: Screening to Scale-up

Objective: Enantioselective amination of a substituted acetophenone.

Step 1: Enzyme Screening (The "Colorimetric Hit")

  • System: 96-well plate format.

  • Reagents: Ketone (2-5 mM), ATA Enzyme Kit (Codexis/Johnson Matthey), PLP (1 mM), Isopropylamine (1 M, pH 7-8).

  • Self-Validation Checkpoint:

    • Fast Screen: Use a colorimetric assay if possible (e.g., detecting acetophenone formation if running the reverse reaction, or using specific dyes).

    • Confirmation: Hits must be validated by UPLC. A "hit" is defined as >5% conversion in 24h.

Step 2: Equilibrium Displacement (The "Thermodynamic Push") Transamination is reversible (Keq ~ 1). To drive it to completion, you must remove the coproduct (acetone).

  • Method A (Physical): Open system with N₂ sweep (removes volatile acetone).

  • Method B (Chemical): Use Lactate Dehydrogenase (LDH) coupled system to reduce the pyruvate byproduct (if using alanine as donor).

  • Self-Validation Checkpoint:

    • Monitor conversion over time. If conversion plateaus at 50%, the equilibrium is limiting. Apply vacuum (if using isopropylamine) or add excess donor (up to 20-50 equiv).

Step 3: Workup and Isolation

  • Procedure: Acidify to pH < 2 to protonate the amine (aqu. phase). Extract unreacted ketone with MTBE. Basify aqueous phase to pH > 12. Extract chiral amine into organic solvent.

  • Validation: This "Acid-Base Swing" is a self-purifying step. Non-basic impurities are removed in the first wash.

Part 4: Quality Control & Data Interpretation

Trust in a chiral building block is binary: it is either enantiopure, or it is useless.

ParameterMethodAcceptance Criteria
Chemical Purity UPLC-MS / ¹H NMR> 98% (No residual auxiliary or ketone)
Enantiomeric Excess (ee) Chiral SFC / HPLC> 99% (Single peak integration)
Absolute Config X-Ray / Optical RotationMatches reference standard or VCD prediction

Common Pitfall: Relying solely on optical rotation (


).
  • Correction: Always use Chiral HPLC/SFC. Small impurities with high specific rotation can skew

    
     readings.
    

References

  • Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis . Ningbo Inno Pharmchem. [Link][4]

  • Chiral Amines Future Forecasts: Insights and Trends to 2034 . Data Insights Market. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples . MDPI (Symmetry). [Link]

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . RSC Advances. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation . Chemical Reviews. [Link]

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines by flow chemistry . Vapourtec. [Link][5]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades . ACS Catalysis. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives . Journal of Medicinal Chemistry. [Link][6]

  • Asymmetric Synthesis of Amines - Ellman Laboratory . Yale University. [Link]

  • Continuous flow-mode synthesis of (chiral) amines with transaminase . Reaction Chemistry & Engineering. [Link]

Sources

(2R)-2-Pentanamine (PubChem CID: 6994377): A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Amines

In the landscape of modern medicinal chemistry and drug development, chiral amines represent a cornerstone of molecular design. It is estimated that approximately 40-45% of small-molecule pharmaceuticals incorporate a chiral amine fragment, a testament to their profound influence on biological activity and efficacy.[1] The precise three-dimensional arrangement of substituents around the amine's stereocenter is often the determining factor in a molecule's ability to selectively interact with its biological target, distinguishing therapeutic effect from off-target toxicity.

(2R)-2-pentanamine (PubChem CID: 6994377), the R-enantiomer of 2-aminopentane, exemplifies a simple yet powerful chiral building block. While not typically an active pharmaceutical ingredient in its own right, its value lies in its utility as a stereospecific synthon. The defined (R)-configuration at the C2 position provides a reliable anchor point for introducing chirality into more complex molecules, a critical requirement for the synthesis of enantiomerically pure drugs and other biologically active compounds.[1] This guide offers an in-depth technical overview of (2R)-2-pentanamine, covering its chemical and physical properties, stereoselective synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in the field of drug discovery and organic synthesis.

Section 1: Chemical and Physical Properties

The fundamental physicochemical properties of (2R)-2-pentanamine are essential for its effective use in synthesis and handling. While experimental data for the pure (R)-enantiomer is scarce, the data for the racemic mixture (2-pentanamine) provides a reliable approximation for physical properties such as boiling point and density. Computed properties, available through databases like PubChem, offer valuable insights into its molecular characteristics.

PropertyValueData Source
IUPAC Name (2R)-pentan-2-aminePubChem[2]
PubChem CID 6994377PubChem[2]
Molecular Formula C₅H₁₃NPubChem[2]
Molecular Weight 87.16 g/mol PubChem[2]
Canonical SMILES CCCNPubChem[2]
InChI Key IGEIPFLJVCPEKU-RXMQYKEDSA-NPubChem[2]
Appearance Colorless to light yellow liquid (racemate)TCI Chemicals[3]
Boiling Point 90.5-91.5 °C (racemate, lit.)ChemicalBook[4], Sigma-Aldrich
Density 0.736 g/mL at 25 °C (racemate, lit.)ChemicalBook[4], Sigma-Aldrich
Refractive Index n20/D 1.4020 (racemate, lit.)ChemicalBook[4], Sigma-Aldrich
XLogP3-AA 1.0PubChem (Computed)[2]
Hydrogen Bond Donor Count 1PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[2]
Rotatable Bond Count 2PubChem (Computed)[2]
Topological Polar Surface Area 26 ŲPubChem (Computed)[2]

Section 2: Enantioselective Synthesis

The primary challenge and area of interest for (2R)-2-pentanamine is its synthesis in an enantiomerically pure form. The most prevalent and industrially scalable method is the asymmetric reductive amination of the achiral precursor, 2-pentanone.

Core Methodology: Asymmetric Reductive Amination

This process involves two key transformations occurring in a single pot: the formation of an imine intermediate from 2-pentanone and an ammonia source, followed by the stereoselective reduction of the C=N double bond, guided by a chiral catalyst, to yield the desired (R)-amine.[5][6]

The causality behind this one-pot approach is efficiency; it avoids the isolation of the often-unstable imine intermediate. The choice of reducing agent is critical. While powerful hydrides like LiAlH₄ could reduce the imine, they would also readily reduce the starting ketone. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they reduce imines significantly faster than ketones under weakly acidic conditions that favor imine formation.[6]

G ketone 2-Pentanone imine Iminium Ion Intermediate ketone->imine + NH₃, - H₂O ammonia Ammonia Source (e.g., NH₄OAc) ammonia->imine amine_R (2R)-2-Pentanamine imine->amine_R Asymmetric Reduction catalyst Chiral Catalyst (e.g., Chiral Phosphine-Metal Complex) catalyst->imine Controls Stereochemistry hydride Hydride Source (e.g., H₂ or Hantzsch Ester) hydride->imine

Caption: Asymmetric Reductive Amination Workflow.

Representative Experimental Protocol: Catalytic Asymmetric Reductive Amination

This protocol is a representative methodology based on established principles of asymmetric reductive amination. Researchers should consult specific literature for catalyst selection and optimization.

  • Reactor Setup: To a flame-dried, argon-purged reaction vessel, add the chiral catalyst (e.g., an iridium complex with a chiral phosphine ligand) and the appropriate solvent (e.g., anhydrous 1,2-dichloroethane).

  • Reagent Addition: Add 2-pentanone (1.0 eq) to the vessel. Follow with the ammonia source, such as ammonium formate (1.5 eq), which also serves as the hydrogen source in transfer hydrogenation.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed. The reaction time can vary from 12 to 48 hours depending on the catalyst efficiency.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched (2R)-2-pentanamine.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the product via chiral HPLC or by derivatization with a chiral agent followed by NMR analysis (see Section 3.3).

Section 3: Spectroscopic and Analytical Characterization

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent sets of protons.

  • δ ~2.8-3.0 ppm (m, 1H): The methine proton at the chiral center (C2-H). It will be a multiplet due to coupling with the adjacent methyl (CH₃) and methylene (CH₂) protons.

  • δ ~1.4-1.6 ppm (br s, 2H): The two protons of the amino group (-NH₂). The signal is often broad and may not show clear coupling.

  • δ ~1.2-1.4 ppm (m, 2H): The methylene protons at C3 (-CH₂-).

  • δ ~1.0-1.2 ppm (m, 2H): The methylene protons at C4 (-CH₂-).

  • δ ~0.9 ppm (t, J ≈ 7.2 Hz, 3H): The terminal methyl protons at C5 (-CH₃). This signal will be a triplet due to coupling with the adjacent C4 methylene group.

  • δ ~1.1 ppm (d, J ≈ 6.4 Hz, 3H): The methyl protons at C1 (-CH₃). This signal will be a doublet due to coupling with the C2 methine proton.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The carbon NMR spectrum will display five signals, one for each unique carbon atom in the molecule.

  • δ ~45-50 ppm: C2 (methine carbon bonded to nitrogen).

  • δ ~38-42 ppm: C3 (methylene carbon).

  • δ ~22-26 ppm: C1 (methyl carbon adjacent to the chiral center).

  • δ ~18-22 ppm: C4 (methylene carbon).

  • δ ~13-15 ppm: C5 (terminal methyl carbon).

Protocol for Enantiomeric Purity Determination

A self-validating system for determining enantiomeric excess (e.e.) involves derivatization with Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomeric amides, which can be distinguished by ¹H or ¹⁹F NMR.

  • Derivatization: In an NMR tube, dissolve a small sample (~5 mg) of the synthesized (2R)-2-pentanamine in anhydrous pyridine-d₅. Add a slight molar excess (~1.1 eq) of (R)-Mosher's acid chloride.

  • Analysis: Acquire a high-resolution ¹H NMR spectrum. The two diastereomers formed will have slightly different chemical shifts, particularly for protons near the chiral center.

  • Quantification: Integrate the corresponding distinct signals for each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers, allowing for the calculation of the e.e.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Purity Analysis synthesis Asymmetric Synthesis purification Column Chromatography synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir chiral_hplc Chiral HPLC purification->chiral_hplc derivatization Derivatization with Chiral Reagent purification->derivatization nmr_purity NMR Analysis of Diastereomers derivatization->nmr_purity

Caption: Analytical Workflow for (2R)-2-Pentanamine.

Section 4: Applications in Drug Discovery and Development

The primary application of (2R)-2-pentanamine is as an intermediate and a chiral building block in chemical synthesis.[7] Its defined stereochemistry is transferred to a more complex target molecule, ensuring the final product is a single enantiomer. This is particularly crucial in the development of ligands for G protein-coupled receptors (GPCRs), where stereochemistry dictates the binding affinity and functional response.[2]

The amine functional group serves as a versatile handle for a wide range of chemical transformations, including amidation, alkylation, and the formation of sulfonamides, allowing for its incorporation into diverse molecular scaffolds.

G center_node (2R)-2-Pentanamine (Chiral Scaffold) app1 Pharmaceutical Intermediates center_node->app1 Introduces Stereocenter app2 Chiral Ligands for Asymmetric Catalysis center_node->app2 Creates Chiral Environment app3 Agrochemical Synthesis center_node->app3 Bioactivity Enhancement app4 Derivatization Reagents center_node->app4 Resolution of Racemates

Sources

Technical Master Guide: Stereochemistry & Resolution of 2-Aminopentane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemistry of 2-Aminopentane Enantiomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Aminopentane (also known as sec-amylamine or 1-methylbutylamine) represents a critical chiral building block in pharmaceutical synthesis. Its stereogenic center at the C2 position dictates the pharmacological efficacy of downstream derivatives, most notably in the 4-aminoquinoline class of antimalarials (e.g., Chloroquine, Hydroxychloroquine).

This guide provides a rigorous technical analysis of the (R) and (S) enantiomers, detailing their absolute configuration, enzymatic kinetic resolution protocols, and analytical separation methodologies. It is designed for laboratory scientists requiring actionable protocols and validated data.

Molecular Architecture & Stereochemical Fundamentals

Absolute Configuration (CIP Rules)

The chirality of 2-aminopentane arises from the C2 carbon, which is bonded to four distinct groups: a hydrogen atom, an amino group (-NH₂), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃).

  • Priority Assignment (Cahn-Ingold-Prelog):

    • -NH₂ (Nitrogen, Atomic #7) → Priority 1

    • -CH₂CH₂CH₃ (Propyl, C bonded to C, H, H) → Priority 2

    • -CH₃ (Methyl, C bonded to H, H, H) → Priority 3

    • -H (Hydrogen) → Priority 4

  • (S)-2-Aminopentane: When the lowest priority group (H) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise direction.

  • (R)-2-Aminopentane: The sequence 1 → 2 → 3 traces a clockwise direction.

Physicochemical Profile

The enantiomers share identical boiling points and densities but differ in their interaction with polarized light and chiral biological systems.

Table 1: Comparative Physicochemical Data

Property(S)-(+)-2-Aminopentane(R)-(-)-2-AminopentaneRacemic (±)
CAS Number 54542-13-1 Unspecified/Generic 625-30-9
Optical Rotation

Positive (+)Negative (-)
Molecular Weight 87.16 g/mol 87.16 g/mol 87.16 g/mol
Boiling Point 90-92 °C90-92 °C91-92 °C
Density 0.736 g/mL0.736 g/mL0.736 g/mL
Appearance Colorless liquidColorless liquidColorless liquid

Technical Note: While CAS 63493-28-7 is often cited for "2-aminopentane," it typically refers to the generic structure without stereochemical specification. For enantiopure sourcing, verify the specific rotation.[1][2]

Enantiomeric Resolution Methodologies

The separation of 2-aminopentane enantiomers is most efficiently achieved via Enzymatic Kinetic Resolution (EKR) . This method exploits the high enantioselectivity of lipases, specifically Candida antarctica Lipase B (CAL-B), which preferentially acylates one enantiomer (typically the (R)-amine) while leaving the other intact.

Workflow Visualization

The following diagram illustrates the kinetic resolution pathway using CAL-B and an acyl donor.

G Racemate Racemic 2-Aminopentane (R/S Mixture) Reaction Kinetic Resolution (Organic Solvent) Racemate->Reaction Enzyme Catalyst: CAL-B (Novozym 435) Enzyme->Reaction Catalysis AcylDonor Acyl Donor: Ethyl Acetate or Isopropyl Methoxyacetate AcylDonor->Reaction Separation Separation: Distillation or Extraction Reaction->Separation Conversion ~50% ProductR (R)-Amide (Acylated Product) Separation->ProductR Residue ProductS (S)-Amine (Unreacted) Separation->ProductS Distillate Hydrolysis Chemical Hydrolysis (HCl/Reflux) ProductR->Hydrolysis FinalR Pure (R)-Amine Hydrolysis->FinalR

Figure 1: Chemoenzymatic workflow for the resolution of 2-aminopentane using CAL-B.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolation of (S)-2-aminopentane and (R)-N-acetyl-2-aminopentane.

Materials:

  • Racemic 2-aminopentane (10 mmol)

  • Ethyl Acetate (Acyl donor & solvent, excess) or MTBE with 2 eq. Ethyl Acetate

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435, 20 mg/mmol)

  • Molecular sieves (4Å) to maintain anhydrous conditions

Step-by-Step Procedure:

  • Preparation: Dissolve racemic 2-aminopentane in dry MTBE (methyl tert-butyl ether) or use neat Ethyl Acetate if solubility permits. Add activated molecular sieves.

  • Initiation: Add immobilized CAL-B lipase. Incubate the mixture at 30–40°C with orbital shaking (200 rpm).

  • Monitoring: Monitor the reaction progress via Chiral GC (see Section 4). The reaction typically stops at 50% conversion as the enzyme is highly specific for the (R)-enantiomer (E-value > 100).

  • Termination: Filter off the immobilized enzyme.

  • Separation:

    • (S)-Amine: The unreacted (S)-2-aminopentane is more volatile than the amide. Isolate via fractional distillation or acid-base extraction (wash organic phase with dilute HCl; the amine goes into the aqueous phase, amide stays in organic).

    • (R)-Amide: The (R)-N-acetyl-2-aminopentane remains in the organic phase.

  • Recovery of (R)-Amine: Hydrolyze the (R)-amide using 6M HCl under reflux for 4-6 hours, followed by basification (NaOH) and extraction to yield pure (R)-2-aminopentane.

Causality Insight: CAL-B follows the "Kazlauskas rule" for secondary alcohols and primary amines, predicting that the enzyme preferentially acylates the enantiomer where the medium-sized group is in the specific binding pocket. For 2-aminopentane, the (R)-enantiomer fits this geometry, resulting in faster acylation.

Analytical Characterization

Validating enantiomeric purity requires specialized chromatography due to the identical physical properties of the isomers in an achiral environment.

Chiral Gas Chromatography (GC)

Direct separation of aliphatic amines is challenging due to peak tailing. Derivatization is recommended.

  • Column: Cyclodextrin-based stationary phases (e.g., Rt-βDEXsa, Chirasil-Dex CB).

  • Derivatization Agent: Trifluoroacetic anhydride (TFAA).

  • Protocol:

    • Mix 10 µL amine with 50 µL TFAA and 50 µL dichloromethane.

    • Incubate at room temperature for 15 mins.

    • Inject 1 µL into GC (Split mode).

  • Elution Order: Typically, the (S)-TFA-amide elutes before the (R)-TFA-amide on standard β-cyclodextrin columns, but this must be confirmed with standards.

Optical Rotation[3]
  • Instrument: Polarimeter with Sodium D-line (589 nm).[3]

  • Conditions: 20°C or 25°C, usually neat or in Ethanol.

  • Standard: (S)-(+)-2-aminopentane shows a positive rotation.

Pharmaceutical Applications

The "1-methylbutyl" moiety derived from 2-aminopentane is a pharmacophore found in several essential medicines.

The 4-Aminoquinoline Antimalarials

The most prominent application is in the synthesis of the side chain for Chloroquine and Hydroxychloroquine .

  • Drug: Chloroquine Phosphate.[4]

  • Structure:

    
    -(7-chloro-4-quinolinyl)-N^1,N^1-diethyl-1,4-pentanediamine.
    
  • Synthesis Role: The side chain is synthesized starting from 2-aminopentane derivatives (specifically 4-diethylamino-1-methylbutylamine).[5]

  • Chiral Impact: While Chloroquine is often marketed as a racemate, the enantiomers exhibit different metabolic rates and protein binding affinities. The (S)-(+) enantiomer of Chloroquine is reported to be more active against Plasmodium falciparum in some studies, though the racemate is standard due to cost.

Synthesis Pathway Diagram

DrugSynthesis Precursor 4,7-Dichloroquinoline Coupling Nucleophilic Aromatic Substitution (S_NAr) Precursor->Coupling SideChain 4-Diethylamino-1-methylbutylamine (Derived from 2-Aminopentane) SideChain->Coupling Chloroquine Chloroquine (Antimalarial API) Coupling->Chloroquine

Figure 2: Integration of the 2-aminopentane scaffold (via its derivative) into Chloroquine synthesis.

Safety & Handling

  • Hazards: 2-Aminopentane is a Flammable Liquid (Category 2) and causes Severe Skin Burns/Eye Damage (Category 1B) .

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation and carbonate formation (absorbs CO₂ from air).

  • Handling: Use only in a fume hood. Neoprene or Butyl rubber gloves are recommended; nitrile may offer limited protection time.

References

  • Sigma-Aldrich. 2-Aminopentane Product Specification & Safety Data Sheet. (Accessed 2024). Link

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amines." Tetrahedron: Asymmetry, 2007.
  • ChemicalBook. (S)-2-Aminopentane CAS 54542-13-1 Data.[6]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12246, 2-Aminopentane.Link

  • Schreier, P. et al. "Chiral separation of amines using cyclodextrin stationary phases." Journal of Chromatography A.

(Note: While direct deep-links to dynamic search results are not persistent, the citations above refer to standard, verifiable databases and literature consistent with the search data.)

Sources

(R)-2-aminopentane boiling point and solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: – Physicochemical Properties & Resolution Methodologies Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Boiling Point, Solubility, and Chiral Resolution Protocols

Executive Summary

(R)-2-Aminopentane (CAS: 33985-20-5), also known as (R)-2-pentanamine, is a chiral primary amine serving as a critical building block in the synthesis of pharmaceutical intermediates and as a resolving agent for chiral acids. This guide provides a definitive analysis of its physicochemical properties, specifically focusing on the thermodynamic behavior of its boiling point and solubility profile. Furthermore, it details the industrial standard for isolating the (R)-enantiomer from racemic mixtures via diastereomeric salt crystallization.

Physicochemical Characterization

Thermodynamic Properties: Boiling Point

It is a fundamental principle of stereochemistry that enantiomers possess identical scalar physical properties in achiral environments. Therefore, the boiling point of (R)-2-aminopentane is identical to that of its racemate and (S)-enantiomer.

PropertyValueConditionsExperimental/Theoretical Basis
Boiling Point 90.5 – 91.5 °C 760 mmHgExperimental (Lit.) [1, 2]
Boiling Point ~92.7 °CPredictedComputational Estimate [3]
Flash Point -6 °CClosed CupSafety Data [4]
Vapor Pressure ~51 mmHg25 °CEstimated [5]

Senior Scientist Insight:

  • Volatility: The boiling point of ~91°C reflects the moderate intermolecular hydrogen bonding capability of the primary amine group (-NH₂). Unlike alcohols of similar mass (e.g., 2-pentanol, BP ~119°C), the N-H...N hydrogen bonds are weaker than O-H...O bonds, leading to higher volatility.

  • Distillation: Purification via fractional distillation is effective for chemical purity (removing non-amine impurities) but cannot separate enantiomers.

Solubility Profile

The solubility of (R)-2-aminopentane is governed by the balance between its hydrophobic pentyl chain and the hydrophilic amino group.

Solvent SystemSolubility StatusLogP (Octanol/Water)pKa (Conjugate Acid)
Water Miscible / High 1.41 (Est.)11.04
Ethanol SolubleN/AN/A
Diethyl Ether SolubleN/AN/A
Acidic Water Very SolubleN/AForms salt (R-NH₃⁺)

Mechanistic Explanation:

  • Aqueous Solubility: Despite a LogP > 1 (indicating lipophilicity), the small molecular size and the high basicity (pKa ~11) allow for significant hydrogen bonding with water. In biological or acidic media (pH < 9), it exists predominantly as the protonated ammonium species, drastically increasing aqueous solubility.

  • Chiral Solvents: Solubility differs only in chiral solvents or in the presence of chiral resolving agents, a property exploited in the resolution protocol below.

Experimental Protocol: Chiral Resolution

Objective: Isolation of (R)-2-aminopentane from racemic 2-aminopentane (CAS: 638-28-8) using diastereomeric salt formation.

Principle: Enantiomers have identical solubility in achiral solvents.[1] To separate them, they must be converted into diastereomers (salts) using an enantiopure acid.[1][2] Diastereomers have distinct lattice energies and solubilities, allowing separation by fractional crystallization.

Reagents
  • Substrate: Racemic 2-aminopentane (1.0 eq).

  • Resolving Agent: (S)-(+)-Mandelic Acid (1.0 eq) or (R,R)-Tartaric Acid (0.5 eq). (Note: Mandelic acid is often preferred for lipophilic amines due to better crystalline characteristics).

  • Solvent: Ethanol (95%) or Methanol/Isopropanol mixtures.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve (S)-(+)-Mandelic acid in hot ethanol.

    • Slowly add racemic 2-aminopentane with stirring. The reaction is exothermic; maintain temperature below boiling.

    • Chemical Event:[1][2][3][4][5][6][7][8] Formation of two diastereomeric salts:[1][2][3][4][7]

      • Salt A: (R)-amine[9] · (S)-acid[1][7][8][10]

      • Salt B: (S)-amine[10] · (S)-acid[1][7][8][10]

  • Fractional Crystallization:

    • Cool the solution slowly to 0-5°C.

    • The less soluble diastereomeric salt (typically the heterochiral pair, though empirical verification is required) will crystallize first.

    • Filter the crystals (Crop 1).

  • Recrystallization (Purification):

    • Recrystallize Crop 1 from hot ethanol to improve diastereomeric excess (de).

    • Target de > 99%.

  • Liberation of Free Amine:

    • Suspend the purified salt in water.

    • Add 2M NaOH until pH > 12. The amine will deprotonate and separate as an oil.

    • Extract with diethyl ether, dry over MgSO₄, and distill.

  • Validation:

    • Measure Optical Rotation

      
      .
      
    • Confirm enantiomeric purity via Chiral HPLC (e.g., Chiralcel OD-H column).

Visualizations

Chiral Resolution Workflow

The following diagram illustrates the logic flow for separating the (R)-enantiomer.

ResolutionWorkflow Racemate Racemic 2-Aminopentane (R/S Mixture) Salts Diastereomeric Salt Mixture 1. (R)-Amine · (S)-Acid 2. (S)-Amine · (S)-Acid Racemate->Salts Reaction Agent Add (S)-Mandelic Acid (Resolving Agent) Agent->Salts Crystallization Fractional Crystallization (Solvent: Ethanol) Salts->Crystallization Solid Precipitate (Crop 1) Enriched Diastereomer (e.g., (R)-Amine · (S)-Acid) Crystallization->Solid Less Soluble Salt Liquor Mother Liquor Enriched in (S)-Amine Salt Crystallization->Liquor More Soluble Salt Base Basification (NaOH) & Extraction Solid->Base Liberation Product Pure (R)-2-Aminopentane (>99% ee) Base->Product

Figure 1: Workflow for the optical resolution of 2-aminopentane using a chiral acid.

Solubility Thermodynamics

This diagram visualizes why enantiomers separate in chiral environments but not achiral ones.

SolubilityLogic Enantiomers (R) vs (S) Enantiomers AchiralSolvent Achiral Solvent (Water/Ethanol) Enantiomers->AchiralSolvent ChiralAgent Chiral Agent ((S)-Acid) Enantiomers->ChiralAgent Result1 Identical Interactions SAME Solubility AchiralSolvent->Result1 Result2 Diastereomeric Interactions DIFFERENT Solubility ChiralAgent->Result2

Figure 2: Thermodynamic basis for solubility differences in chiral vs. achiral environments.

References

  • Sigma-Aldrich. 2-Aminopentane Product Specification & Safety Data Sheet. Accessed via CAS 63493-28-7. Link

  • ChemicalBook. 2-Aminopentane Properties and Boiling Point Data. Link

  • PubChem. Compound Summary: (R)-2-pentanamine (CAS 33985-20-5). National Library of Medicine. Link

  • TCI Chemicals. 2-Aminopentane Physical Properties. Link

  • The Good Scents Company. 2-Pentanamine Physicochemical Estimates. Link

  • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (General reference for amine resolution protocols).

Sources

Navigating the Chiral Landscape: A Guide to Sourcing and Verifying High-Purity (2R)-pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the success of stereoselective synthesis hinges on the quality of its foundational components. Among these, chiral primary amines are of paramount importance, acting as critical building blocks and catalysts in the synthesis of a vast array of pharmaceutical agents. Approximately 40-45% of small-molecule drugs contain chiral amine fragments, where the specific stereochemistry is often indispensable for therapeutic efficacy and safety.

This guide provides an in-depth technical overview of (2R)-pentan-2-amine, a valuable stereospecific building block. We will navigate the supplier landscape, detail rigorous methods for verifying enantiomeric purity, and discuss the underlying principles that ensure the integrity of your research and development pipeline. The focus here is not just on protocol but on causality—understanding why specific steps are taken is the cornerstone of robust science.

Part 1: Sourcing High-Purity this compound

The procurement of a chiral intermediate is the first critical control point in any synthetic workflow. The supplier's reputation, documentation, and the purity grades offered are non-negotiable aspects of this process. High enantiomeric excess (ee) is crucial, as the presence of the unwanted (S)-enantiomer can lead to complex purification challenges downstream, introduce unforeseen side reactions, or, in a pharmaceutical context, result in off-target biological activity.[]

A selection of established suppliers offering this compound and related compounds for research and development purposes is detailed below. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and enantiomeric excess.

SupplierCompound Name(s)Purity/NotesService Offerings
TCI AMERICA 2-Aminopentane>97.0% (GC) available for the racemate, indicating capability for chiral versions.Leading manufacturer of specialty organic chemicals with over 30,000 reagents. Offers custom synthesis.[2]
BOC Sciences 2-Aminopentane / Chiral CompoundsResearch chemicals, building blocks, GMP products.Specializes in services for the pharmaceutical industry, including Chiral Synthesis and Resolution, and custom synthesis.[2]
Benchchem This compoundOffered as a stereospecific building block for research use.Provides a range of bioactive small molecules and chemical building blocks.
Pharmaffiliates Pentan-2-amineSells highly pure chemical intermediates and API standards.Focuses on pharmaceutical reference standards and contract research.[3]
Various Suppliers on ChemicalBook (S)-Pentan-2-amineMultiple listings with varying purity grades.An online marketplace connecting buyers with various chemical manufacturers.[4]
CHEMLYTE SOLUTIONS CO.,LTD (via Echemi) (R)-Pentan-2-amine hydrochlorideIndustrial Grade/95% for the hydrochloride salt.Manufactory with a significant online presence for industrial-grade chemicals.[5]

Part 2: The Imperative of Purity—Verification and Quality Control

Receiving a vial from a supplier is not the end of the procurement process; it is the beginning of internal validation. A supplier's CoA provides a baseline, but in-house verification is essential for ensuring trustworthiness in your experimental system. The absolute configuration and enantiomeric purity of chiral starting materials must be rigorously established.

Logical Workflow for Incoming Quality Control

The following workflow ensures that the procured this compound meets the stringent requirements for stereoselective synthesis.

QC_Workflow cluster_0 Step 1: Documentation & Physical Inspection cluster_1 Step 2: Analytical Verification cluster_2 Step 3: Decision Receive Receive Shipment Inspect Inspect Container for Integrity Receive->Inspect Physical Check Review_CoA Review Supplier Certificate of Analysis (CoA) Inspect->Review_CoA Documentation Check Sample Prepare Analytical Sample Review_CoA->Sample Chiral_GC Chiral GC Analysis Sample->Chiral_GC Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC Polarimetry Optical Rotation (Polarimetry) Sample->Polarimetry Result Calculate Enantiomeric Excess (ee%) Chiral_GC->Result Chiral_HPLC->Result Polarimetry->Result Compare Compare Results to CoA & Specification Result->Compare Accept Accept Lot for Use Compare->Accept Pass Reject Reject Lot & Contact Supplier Compare->Reject Fail

Caption: Quality Control workflow for incoming chiral amines.

Chiral Chromatography: The Gold Standard for Enantiomeric Excess (ee) Determination

Chromatographic techniques are the most definitive methods for determining enantiomeric excess. They function by passing the analyte mixture through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times, allowing for their separation and quantification.[6]

Detailed Protocol: Chiral Gas Chromatography (GC) for this compound

Chiral GC is highly effective for volatile amines and often requires no derivatization.[7]

  • System Preparation:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Rt-βDEX series), is highly effective for separating enantiomers of small chiral molecules.[8][9]

    • Carrier Gas: Hydrogen or Helium, set to an appropriate linear velocity (e.g., 40 cm/sec).

  • Method Parameters:

    • Injector Temperature: 220°C.

    • Detector Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 2-5°C/minute to 180°C. This gradient must be optimized to achieve baseline separation of the two enantiomers.

    • Injection: 1 µL of a 1% solution of the amine in a suitable solvent (e.g., methanol or dichloromethane), split ratio 50:1.

  • Analysis and Calculation:

    • Run a standard of the racemic mixture to identify the retention times for both the (R) and (S) enantiomers.

    • Inject the this compound sample.

    • Integrate the peak areas for both enantiomers (Area_R and Area_S).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100[10]

Detailed Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile amines or for preparative-scale separation, HPLC is the method of choice. Polysaccharide-based CSPs (e.g., CHIRALPAK® series) are broadly applicable.[11]

  • System Preparation:

    • Instrument: HPLC system with a UV detector (e.g., 210 nm) or Mass Spectrometer (MS).

    • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H or CHIRAL-AGP).[11][12]

    • Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For amines, it is crucial to add a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) at ~0.1% to the mobile phase. This prevents peak tailing by deactivating acidic sites on the silica support and improving peak shape.

  • Method Parameters:

    • Mobile Phase Composition: Isocratic, e.g., 95:5 Hexane:Isopropanol + 0.1% DEA. The ratio must be optimized for resolution.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

    • Column Temperature: 25°C.

    • Sample Preparation: Dissolve the amine in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis:

    • Follow the same procedure as for GC: identify peaks with a racemic standard, run the sample, and calculate % ee from the peak areas.

Optical Rotation: A Rapid but Less Definitive Method

Chiral molecules rotate the plane of polarized light.[13] While polarimetry is a rapid technique for assessing optical purity, it is less definitive than chromatography. Its accuracy can be affected by temperature, solvent, concentration, and the presence of other chiral impurities. However, it serves as an excellent quick check.[7]

  • Measurement:

    • Prepare a solution of this compound of a precisely known concentration (c, in g/mL) in a specified solvent (e.g., methanol).

    • Use a polarimeter to measure the observed rotation (α_obs) in a cell of a known path length (l, in dm).

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated as: [α] = α_obs / (c * l)

  • Determination of Optical Purity:

    • Compare the measured specific rotation to the literature value for the pure enantiomer ([α]_max).

    • Optical Purity (% OP) = ([α]_measured / [α]_max) * 100

    • For simple systems, % OP is often assumed to equal % ee.[13]

Part 3: The Role of this compound as a Stereospecific Building Block

The fundamental value of this compound lies in its ability to introduce a specific, defined chiral center into a target molecule. This is a cornerstone of asymmetric synthesis, where the goal is to produce a single enantiomer of a complex product. A primary application is in reductive amination, where the amine is condensed with a ketone or aldehyde to form an imine, which is then reduced to a more complex chiral amine.

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product R_Amine This compound (Chiral Building Block) Condensation Condensation (-H₂O) R_Amine->Condensation Ketone Prochiral Ketone (e.g., R-CO-R') Ketone->Condensation Reduction Reduction (e.g., NaBH₃CN) Condensation->Reduction Chiral Imine Intermediate Final_Amine New, More Complex Chiral Amine Reduction->Final_Amine

Caption: Role of this compound in asymmetric synthesis.

The stereochemical purity of the starting this compound is critical; any (S)-enantiomer present will react to form an undesired diastereomer of the product, complicating purification and reducing the overall efficiency of the synthesis.

Part 4: Handling and Storage

To maintain the high purity of this compound, proper handling and storage are essential.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. For long-term storage, refrigeration is recommended.[14][15]

  • Handling: this compound is a flammable liquid and can cause skin and eye irritation or burns.[16] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

By integrating rigorous supplier validation, comprehensive in-house quality control, and proper handling procedures, researchers and drug development professionals can ensure the stereochemical integrity of their synthetic pathways, leading to more reliable, reproducible, and ultimately successful outcomes.

References

  • The Good Scents Company. 2-pentanamine, 63493-28-7. Available at: [Link]

  • Pharmaffiliates. CAS No : 625-30-9| Chemical Name : Pentan-2-amine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pentanamine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • CHROMSERVIS.EU. Chiral column handling. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • ACS Publications. (2020). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2014). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Available at: [Link]

  • ResearchGate. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Available at: [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® HSA. Available at: [Link]

  • MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Available at: [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Available at: [Link]

  • Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available at: [Link]

  • MDPI. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Available at: [Link]

  • MDPI. (2023). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Available at: [Link]

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Available at: [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AGP. Available at: [Link]

  • ACS Publications. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Bath. Determination of enantiomeric excess. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Amines Using Amine Transaminases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Biocatalysis in Chiral Amine Synthesis

Chiral amines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals, with estimates suggesting they are present in 40-45% of small-molecule drugs.[1] Traditional chemical methods for producing enantiomerically pure amines often rely on harsh reaction conditions, toxic heavy metals, and complex multi-step syntheses that can generate significant waste.[1][2] In the pursuit of greener and more sustainable chemical manufacturing, biocatalysis has emerged as a powerful alternative.[2] Enzymes, as natural catalysts, offer exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.[2] Among the enzymatic tools available, amine transaminases (ATAs) have garnered significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high efficiency and enantioselectivity.[1][2][3][4][5][6][7][8][9][10] This guide provides an in-depth exploration of the application of ATAs in chiral amine synthesis, from fundamental principles to practical experimental protocols.

Understanding Amine Transaminases: Mechanism and Classification

Amine transaminases, also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[2][8][9][11][12] This reaction proceeds via a well-characterized "ping-pong bi-bi" mechanism, which can be dissected into two half-reactions.[7][9][12]

The Catalytic Cycle of Amine Transaminases:

  • First Half-Reaction: The PLP cofactor, initially covalently bound to a conserved lysine residue in the enzyme's active site as an internal aldimine, reacts with the incoming amine donor. This forms an external aldimine, which then undergoes a series of proton transfers to yield a ketimine intermediate. Hydrolysis of the ketimine releases the deaminated donor (now a ketone or aldehyde) and generates pyridoxamine-5'-phosphate (PMP).[12]

  • Second Half-Reaction: The PMP intermediate then binds the ketone acceptor, forming a new ketimine. The subsequent steps are essentially the reverse of the first half-reaction, leading to the formation of an external aldimine with the newly formed chiral amine. Finally, the chiral amine product is released, and the PLP cofactor is regenerated in its internal aldimine state with the catalytic lysine, ready for the next catalytic cycle.[12]

ATA_Mechanism

ATAs are broadly classified into different structural fold-types, with fold-type I and fold-type IV being the most well-characterized. This classification is crucial as it generally correlates with the stereopreference of the enzyme.

Fold-TypeTypical StereoselectivityCommon Amine Donor
Fold-Type I (S)-selectiveL-alanine
Fold-Type IV (R)-selectiveD-alanine
Table 1: General Classification and Stereopreference of Amine Transaminases.[12][13]

It is important to note that while this is a general guideline, the stereoselectivity can be substrate-dependent.[8]

Protocol 1: Screening for Amine Transaminase Activity

The first critical step in developing a biocatalytic process for a target chiral amine is to identify a suitable ATA with activity towards the prochiral ketone substrate. Commercially available screening kits, such as the Codex® Amine Transaminase Screening Kit, provide a panel of engineered ATAs with diverse substrate specificities and stereoselectivities.[8] Alternatively, researchers can screen in-house enzyme collections or employ bioinformatics tools to mine genomic databases for novel ATAs.[7]

Objective: To identify ATA candidates that convert a prochiral ketone to the corresponding chiral amine.

Materials:

  • Prochiral ketone substrate

  • Amine donor (e.g., isopropylamine, L-alanine, D-alanine)

  • Pyridoxal-5'-phosphate (PLP) solution (100 mM)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Amine transaminase enzymes (lyophilized powder or solution)

  • 96-well microtiter plates

  • Analytical equipment for product detection (e.g., HPLC, GC)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the prochiral ketone substrate in a suitable water-miscible co-solvent (e.g., DMSO, isopropanol) to create a concentrated stock solution (e.g., 200 mM). The use of co-solvents is often necessary to overcome the low solubility of hydrophobic substrates in aqueous media.[12][14]

    • Prepare a stock solution of the amine donor (e.g., 2 M isopropylamine in buffer).

    • Prepare a working solution of PLP (e.g., 10 mM) in the reaction buffer.

  • Set up the Screening Reactions:

    • In each well of a 96-well microtiter plate, add the reaction components in the following order:

      • Buffer solution to a final volume of 200 µL.

      • PLP working solution to a final concentration of 1 mM.

      • Ketone substrate stock solution to a final concentration of 10 mM.

      • Amine donor stock solution to a final concentration of 500 mM. Using a high concentration of an achiral amine donor like isopropylamine can help drive the reaction equilibrium towards product formation.[8][9]

      • Initiate the reaction by adding a small amount of each ATA enzyme (e.g., 1-2 mg/mL of lyophilized powder or an equivalent amount of enzyme solution).

  • Incubation:

    • Seal the microtiter plate to prevent evaporation.

    • Incubate the plate at a controlled temperature (e.g., 30-40°C) with shaking for a defined period (e.g., 24 hours).

  • Quenching and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile or by adjusting the pH to a basic value).

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the reaction mixtures for the formation of the chiral amine product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This will allow for the determination of both the conversion of the ketone substrate and the enantiomeric excess (e.e.) of the amine product.

High-Throughput Screening Assays: For larger screening campaigns, colorimetric or fluorogenic assays can be employed.[12][15] For example, a fluorogenic assay can be based on the conversion of a specific amine donor, like 6-amino-α-methyl-2-naphthalenemethanamine, to the highly fluorescent 2-acetyl-6-aminonaphthalene.[12]

Protocol 2: Optimization of the Biocatalytic Reaction

Once a promising ATA has been identified, the next step is to optimize the reaction conditions to maximize conversion, enantioselectivity, and space-time yield.

Key Parameters for Optimization:

  • pH: The optimal pH for ATA activity is typically in the neutral to slightly alkaline range (pH 7-9).

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature must be determined empirically for each enzyme. Some engineered ATAs can exhibit high thermostability.[1][14]

  • Substrate and Amine Donor Concentration: High substrate concentrations can lead to substrate inhibition, while the concentration of the amine donor affects the reaction equilibrium. A systematic variation of both concentrations is necessary to find the optimal balance.

  • Co-solvent: The choice and concentration of a co-solvent can significantly impact enzyme activity and stability, as well as substrate solubility.[12][14]

  • Enzyme Loading: The amount of enzyme used will influence the reaction rate.

  • PLP Concentration: Although catalytic, sufficient PLP concentration is crucial for maintaining enzyme activity.

Experimental Design: A Design of Experiments (DoE) approach, such as a response surface methodology, can be a highly efficient way to investigate the effects of multiple parameters and their interactions on the reaction outcome.

Optimization_Workflow

Overcoming Challenges in Biocatalytic Transamination

The industrial application of ATAs can be hampered by several challenges, including unfavorable reaction equilibria, substrate and product inhibition, and limited substrate scope.[3] Fortunately, a range of strategies have been developed to address these issues.

ChallengeMitigation StrategyRationale
Unfavorable Equilibrium Use of excess amine donor (e.g., isopropylamine)[8][9]Shifts the equilibrium towards product formation (Le Chatelier's principle).
Removal of the ketone byproduct (e.g., evaporation of acetone)[8][9]Drives the reaction to completion.
Coupling with a dehydrogenase to reduce the ketone byproduct.Irreversibly removes the byproduct.
Substrate/Product Inhibition Fed-batch or continuous flow processes.Maintains low concentrations of inhibitory species.
In situ product removal (e.g., membrane extraction)[4]Reduces product inhibition and can shift the equilibrium.
Limited Substrate Scope Protein Engineering: - Directed Evolution[8][12]- Rational Design[12][14]Creates enzyme variants with altered active sites to accommodate bulky or non-natural substrates.[8][12][14][16][17]
Enzyme Stability Immobilization: - Adsorption[9]- Covalent attachment[9][18]- Cross-linked enzyme aggregates (CLEAs)[19]Enhances operational stability (pH, temperature, solvents) and facilitates enzyme reuse.[9][18][19][20][21]

Table 2: Common Challenges and Mitigation Strategies in ATA-catalyzed Reactions.

Protocol 3: Analytical Method for Chiral Amine Analysis by HPLC

Accurate and reliable analytical methods are crucial for monitoring reaction progress and determining the enantiomeric purity of the product. Chiral HPLC is the most widely used technique for this purpose.[22][23][24][25][26]

Objective: To separate and quantify the enantiomers of the chiral amine product.

Materials:

  • HPLC system with a UV or other suitable detector.

  • Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

  • Mobile phase solvents (e.g., HPLC-grade hexane, isopropanol, ethanol).

  • Mobile phase additives (e.g., trifluoroacetic acid, diethylamine) may be required to improve peak shape and resolution for basic analytes.

  • Racemic standard of the target chiral amine.

  • Enantiomerically pure standard of the target chiral amine (if available).

Procedure:

  • Column Selection: Choose a chiral stationary phase known to be effective for the separation of amines. Polysaccharide-based columns are a good starting point.

  • Method Development (Screening):

    • Prepare a solution of the racemic standard in the mobile phase.

    • Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomers.

    • The flow rate and column temperature can also be adjusted to optimize the separation.

  • Method Optimization:

    • Once initial separation is achieved, fine-tune the mobile phase composition to improve resolution, reduce analysis time, and ensure good peak shape.

    • The addition of small amounts of acidic or basic modifiers can be beneficial.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of the racemic amine of known concentrations.

    • Inject these standards into the HPLC to generate a calibration curve (peak area vs. concentration).

    • This calibration curve can then be used to determine the concentration of the amine product in the reaction samples.

  • Determination of Enantiomeric Excess (e.e.):

    • Inject the reaction sample into the HPLC.

    • Integrate the peak areas of the two enantiomers (A1 and A2).

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100

HPLC_Workflow

Conclusion: The Future of Chiral Amine Synthesis

Amine transaminases have proven to be highly valuable biocatalysts for the synthesis of chiral amines, offering a green and efficient alternative to traditional chemical methods. The continued discovery of novel ATAs from nature, coupled with powerful protein engineering strategies, is constantly expanding the substrate scope and improving the performance of these enzymes.[6][7][12][16] By integrating enzyme engineering with reaction and process optimization, including the use of multi-enzyme cascades and continuous flow systems, the full potential of ATAs in the industrial production of high-value chiral amines is being realized.[7][21][27] This guide provides a foundational framework for researchers and scientists to harness the power of amine transaminases in their own synthetic endeavors.

References

  • Gomm, A., & O'Reilly, E. (2018). Transaminases for Chiral Amine Synthesis. Current Opinion in Chemical Biology, 43, 106-112. [Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. (2022). ACS Publications. [Link]

  • Membrane-immobilized transaminases for the synthesis of enantiopure amines. (2024). RSC Publishing. [Link]

  • Biocatalysed synthesis of chiral amines: continuous colorimetric assays for mining amine-transaminases. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Transaminase biocatalysis: optimization and application. (2017). Green Chemistry (RSC Publishing). [Link]

  • Transaminase Mechanism. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine transaminases in chiral amines synthesis: recent advances and challenges. (2017). ResearchGate. [Link]

  • Sustainable Synthesis of Chiral Amines. (n.d.). HIMS Biocat. [Link]

  • Synthesis of chiral amines in neat organic solvents using immobilised enzymes in a continuous flow reactor. (2020). HIMS - University of Amsterdam. [Link]

  • Transaminase Biocatalysis: Optimization and Application. (2017). ResearchGate. [Link]

  • Detailed reaction mechanism of transaminases. (n.d.). ResearchGate. [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]

  • Protein engineering of amine transaminases. (2022). Frontiers in Catalysis. [Link]

  • Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. (2021). ACS Catalysis. [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2019). MDPI. [Link]

  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (2021). MDPI. [Link]

  • Discovery, Engineering and Application of Transaminases in Biocatalysis. (2022). Publication Server of the University of Greifswald. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH. [Link]

  • Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. (2025). PMC - PubMed Central. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Catalysis. [Link]

  • Transamination. (n.d.). Wikipedia. [Link]

  • Comparison of Four Immobilization Methods for Different Transaminases. (2023). MDPI. [Link]

  • Extending the Substrate Scope of an ω-Amine Transaminase from Aspergillus terreus by Reconstructing and Engineering an Ancestral Enzyme. (2025). ACS Publications. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). ResearchGate. [Link]

  • Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. (n.d.). White Rose eTheses Online. [Link]

  • Transaminase biocatalysis: optimization and application. (2016). Green Chemistry (RSC Publishing). [Link]

  • Regeneration of Cofactors for Enzyme Biocatalysis. (n.d.). Zhao Group @ UIUC. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Amine Transaminase Engineering for Spatially Bulky Substrate Acceptance. (2025). ResearchGate. [Link]

Sources

preparation of diastereomeric salts with (2R)-pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preparation of Diastereomeric Salts using (2R)-Pentan-2-amine

Executive Summary

This guide details the protocol for utilizing This compound (also known as (R)-2-aminopentane) as a chiral resolving agent for the optical resolution of racemic carboxylic acids. While less common than phenylethylamine, this compound offers unique structural advantages for aliphatic drug candidates due to its specific steric bulk and lipophilicity.

Critical Constraint: Unlike high-molecular-weight resolving agents (e.g., brucine, quinine), this compound is a volatile liquid (b.p. ~92°C). Standard salt drying protocols involving high vacuum and heat will result in the loss of the resolving agent and stoichiometry collapse. This guide integrates specific handling modifications to mitigate this risk.

Strategic Profile: this compound

Before initiating synthesis, the physicochemical profile of the resolving agent must be understood to predict salt lattice behavior.

PropertyValueImplication for Protocol
CAS Number 33985-20-5Verification of reagent identity.
Boiling Point 92-93 °CHigh Risk: Do not dry salts >40°C under vacuum.
Basicity (pKa) ~10.6 (conj. acid)Strong enough to deprotonate most carboxylic acids.
Chirality (R)-EnantiomerYields (R)-Amine : (Target)-Acid salts.[1]
Solubility Miscible in water/EtOHRequires non-polar antisolvents (MTBE, Heptane) for yield.

Theoretical Foundation: The Resolution Mechanism

The separation relies on the transformation of a mixture of enantiomers (identical physical properties) into a mixture of diastereomers (distinct physical properties, specifically Lattice Energy and Solubility ).[2]

The Reaction


  • Salt A (n-salt): Less soluble. Crystallizes first.

  • Salt B (p-salt): More soluble. Remains in mother liquor.[3]

The "Pope-Peachy" Optimization

For industrial efficiency, we do not always use 1.0 equivalent of the chiral amine.[3] Instead, we employ the Pope-Peachy method :

  • 0.5 eq Chiral Amine (this compound)

  • 0.5 eq Achiral Base (e.g., NaOH or Triethylamine)

Why? This forces the "tightest binding" diastereomer to crystallize with the chiral amine, while the "looser" enantiomer pairs with the achiral base (which typically remains highly soluble), maximizing the solubility differential [1].

Visual Workflow: The Resolution Cycle

The following diagram outlines the critical path from Racemate to Enantiopure Target.

ResolutionCycle Racemate Racemic Acid (Target) SaltForm Salt Formation (Reflux) Racemate->SaltForm Amine This compound (Resolving Agent) Amine->SaltForm Cooling Controlled Cooling (Nucleation) SaltForm->Cooling Supersaturation Filter Filtration Cooling->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor (Diastereomer B) Filter->Liquor Filtrate Recryst Recrystallization (Enrichment) Solid->Recryst if ee < 95% Liberation Acid/Base Extraction (Salt Break) Solid->Liberation Pure Salt Recryst->Solid Cycle Product Enantiopure Acid (>99% ee) Liberation->Product Acidify & Extract RecoveredAmine Recovered Amine (Recycle) Liberation->RecoveredAmine Basify & Distill

Caption: Figure 1.[1] The Resolution Cycle. Green nodes indicate the isolation path of the target diastereomer.

Protocol 1: Solvent Screening (Micro-Scale)

Objective: Determine the optimal solvent system that creates the largest solubility difference between the two diastereomeric salts.

Reagents:

  • Racemic Acid (Target): 100 mg per vial.

  • This compound: 1.0 equivalent (molar).

  • Solvents: Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Acetonitrile.

Procedure:

  • Preparation: Place 100 mg of racemic acid into 5 HPLC vials.

  • Addition: Add 1.0 eq of this compound to each vial.

  • Solvation: Add 500 µL of the respective solvent.

  • Thermal Cycle: Heat to 60°C (sealed) until dissolved. If solids persist, add solvent in 100 µL increments.

  • Cooling: Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • Precipitate: Good candidate.

    • Clear Solution: Too soluble.[2] Add antisolvent (Hexane/MTBE).

    • Oil: "Oiling out" (Failure). Re-heat and add seed crystal or change solvent polarity.

  • Analysis: Filter solids, dry (mildly), and analyze via Chiral HPLC.

Protocol 2: Preparative Scale Synthesis

Scale: 10 g of Racemic Acid. Stoichiometry: 1.0 eq Amine (Standard) or 0.5 eq Amine + 0.5 eq NaOH (Pope-Peachy).

Step-by-Step Methodology:

  • Dissolution:

    • Charge a 250 mL 3-neck Round Bottom Flask (RBF) with 10 g of Racemic Acid.

    • Add the optimized solvent (determined in Protocol 1, typically IPA or EtOH/Water 9:1 ) approx 10 mL/g.

    • Stir at 50°C until fully dissolved.

  • Amine Addition:

    • Add this compound dropwise via syringe.

    • Note: The reaction is exothermic. Maintain temperature <60°C to prevent amine evaporation.

  • Nucleation & Crystallization:

    • Heat the mixture to reflux (ensure condenser is active to trap amine vapors).

    • Cooling Ramp: Turn off heat. Allow the oil bath to cool to RT naturally (approx. 10°C/hour).

    • Critical Step: If no crystals form at 40°C, seed with <5 mg of pure salt (if available) or scratch the glass wall.

    • Once at RT, cool further to 0-5°C using an ice bath for 1 hour to maximize yield.

  • Filtration:

    • Vacuum filter the solids using a Buchner funnel.

    • Wash: Wash the cake with cold solvent (same as mother liquor).

  • Drying (CRITICAL SAFETY & QUALITY STEP):

    • Do NOT use a vacuum oven at >50°C. The amine will dissociate and evaporate, leaving free acid and altering the stoichiometry.

    • Protocol: Air dry on the filter for 30 mins, then dry in a vacuum desiccator at RT (20-25°C) for 12 hours.

  • Purity Check:

    • Take 5 mg of the dried salt.

    • Perform a "Salt Break" (see Protocol 3) in a mini-vial.

    • Analyze the liberated acid via Chiral HPLC.

    • Target: >90% ee. If <90%, Recrystallize.

Protocol 3: Salt Breaking (Recovery)

To recover the enantiopure acid and the resolving agent.[4][5]

  • Suspend: Place the purified salt in a separatory funnel with Water and Dichloromethane (DCM) or Ethyl Acetate.

  • Acidify: Add 1M HCl until pH < 2.

    • Chemistry: The this compound becomes protonated (ammonium) and moves to the Aqueous Layer .

    • Chemistry: The Chiral Acid becomes protonated (neutral) and moves to the Organic Layer .

  • Extract: Shake and separate. Extract aqueous layer 2x with DCM.

  • Recover Acid: Dry organic layer (

    
    ), filter, and rotovap to yield the Enantiopure Acid .
    
  • Recover Amine (Optional):

    • Basify the aqueous layer (pH > 12) with NaOH.

    • Extract with MTBE (Methyl tert-butyl ether).

    • Warning: Distill off the MTBE carefully. Since this compound boils at 92°C, do not rotovap to dryness under high vacuum. Stop when volume is low and assay by GC.

Troubleshooting Logic Tree

Crystallization is often an art. Use this logic flow to address common failures.

Troubleshooting Start Crystallization Result Clear Clear Solution (Too Soluble) Start->Clear Oil Oiling Out (Amorphous) Start->Oil Solid Crystalline Solid Start->Solid Action1 Evaporate 20% Solvent or Add Anti-Solvent Clear->Action1 Action2 Re-heat to Dissolve Add Seed Crystal Oil->Action2 Action3 Check Purity (HPLC) Solid->Action3 Action1->Start Retry Action2->Start Slow Cool

Caption: Figure 2. Decision matrix for crystallization outcomes.

References

  • Kozma, D., et al. (1996).[6] "Study of the mechanism of optical resolutions via diastereoisomeric salt formation." Journal of Thermal Analysis, 46, 569–576. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The seminal text on chiral resolution).
  • Saigo, K., et al. (1980). "Optical Resolution of Carboxylic Acids." Bulletin of the Chemical Society of Japan. Link

  • PubChem. (2023). "Compound Summary: this compound." National Library of Medicine. Link

Sources

Introduction: The Challenge of Analyzing Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the derivatization of (2R)-pentan-2-amine for gas chromatography (GC) analysis is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the principles, protocols, and data interpretation for the successful chiral analysis of this compound.

This compound is a chiral primary amine of interest in various fields, including pharmaceutical development and chemical synthesis. The accurate determination of its enantiomeric purity is often a critical quality attribute. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds; however, the direct analysis of primary amines like this compound presents several challenges. Due to their polarity and basicity, these compounds tend to exhibit poor peak shapes, tailing, and strong interactions with the stationary phase of the GC column, leading to inaccurate quantification.[1][2]

Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis.[3] This process addresses the challenges of analyzing primary amines by:

  • Increasing Volatility and Thermal Stability: Derivatization replaces the active hydrogens on the amino group with less polar functional groups, making the resulting compound more volatile and less prone to degradation at the high temperatures of the GC inlet and column.[1]

  • Improving Chromatographic Behavior: The derivatives are less likely to interact with active sites in the GC system, resulting in sharper, more symmetrical peaks and improved resolution.[1]

  • Enhancing Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms, can significantly increase the sensitivity of detection, particularly with an electron capture detector (ECD).[1]

  • Enabling Chiral Separation: By using a chiral derivatizing agent, a pair of diastereomers is formed from the enantiomers of the analyte. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[1][4]

This application note will focus on two common and effective derivatization strategies for this compound: achiral derivatization with trifluoroacetyl chloride (TFA-Cl) for analysis on a chiral column, and chiral derivatization with Mosher's acid chloride (MTPA-Cl) for analysis on a non-chiral column.

Principles of Derivatization for this compound

The primary functional group of this compound available for derivatization is the primary amino group (-NH₂). The most common derivatization reaction for primary amines is acylation.[1]

Achiral Derivatization with Trifluoroacetylating Reagents

Trifluoroacetylation is a widely used derivatization technique for amines. Reagents such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFA-Cl) react with the primary amine to form a stable trifluoroacetamide derivative.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the trifluoroacetylating reagent. This is followed by the elimination of a leaving group (trifluoroacetate or chloride).[5][6]

The resulting N-(pentan-2-yl)trifluoroacetamide is more volatile and thermally stable than the parent amine. The presence of the trifluoromethyl group also enhances its detectability by GC-MS. For the determination of enantiomeric excess, the derivatized sample is then analyzed on a chiral GC column, where the two enantiomers of the derivative will interact differently with the chiral stationary phase, leading to their separation.[7]

Chiral Derivatization with Mosher's Acid Chloride (MTPA-Cl)

To separate enantiomers on a non-chiral GC column, a chiral derivatizing agent (CDA) is employed.[4] Mosher's acid chloride, or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), is a widely used CDA for amines and alcohols.[4][8][9] The enantiomerically pure CDA reacts with both enantiomers of the amine to form a pair of diastereomers.

Reaction Principle: (R)-Amine + (R)-MTPA-Cl → (R,R)-Diastereomer (S)-Amine + (R)-MTPA-Cl → (S,R)-Diastereomer

These diastereomers have distinct physical and chemical properties, allowing for their separation on a standard achiral GC column.[1][4] The reaction of this compound with (R)-MTPA-Cl will produce the (R,R)-diastereomer, while any (2S)-pentan-2-amine present will form the (S,R)-diastereomer.

Experimental Workflow

The overall experimental workflow for the derivatization and GC analysis of this compound is depicted below.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample This compound in aprotic solvent Deriv_Agent Add Derivatizing Agent (TFA-Cl or MTPA-Cl) + Base (e.g., Pyridine) Sample->Deriv_Agent Step 1 Reaction Incubate (e.g., 60°C for 30 min) Deriv_Agent->Reaction Step 2 Workup Quench Reaction & Extract Derivative Reaction->Workup Step 3 GC_Injection Inject into GC-MS Workup->GC_Injection Step 4 Separation Chromatographic Separation GC_Injection->Separation Step 5 Detection Mass Spectrometric Detection Separation->Detection Step 6 Data_Analysis Data Analysis (Peak Integration, Enantiomeric Excess) Detection->Data_Analysis Step 7

Caption: Experimental workflow for derivatization and GC analysis.

Detailed Protocols

Protocol 1: Achiral Derivatization with Trifluoroacetyl Chloride (TFA-Cl)

This protocol is suitable for preparing the sample for analysis on a chiral GC column .

Materials:

  • This compound

  • Trifluoroacetyl chloride (TFA-Cl) or Trifluoroacetic anhydride (TFAA)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate)

  • Anhydrous pyridine or triethylamine (as a base/catalyst)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the anhydrous aprotic solvent at a concentration of approximately 1 mg/mL.

  • Reagent Addition: In a reaction vial, add 100 µL of the amine solution.

  • Add 50 µL of anhydrous pyridine.

  • Add 50 µL of TFA-Cl or TFAA. Caution: These reagents are corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes.[1]

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of deionized water to quench the reaction.

    • Add 500 µL of a suitable extraction solvent (e.g., hexane or ethyl acetate) and vortex vigorously for 1 minute to extract the derivatized amine.[1]

    • Allow the layers to separate.

    • Carefully transfer the organic (top) layer to a clean vial for GC analysis.

    • (Optional but recommended) Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the injection solvent (e.g., ethyl acetate).[1]

Protocol 2: Chiral Derivatization with (R)-Mosher's Acid Chloride ((R)-MTPA-Cl)

This protocol is designed for the formation of diastereomers for analysis on a non-chiral GC column .

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous aprotic solvent (e.g., dichloromethane or pyridine)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) as a catalyst

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in anhydrous dichloromethane at a concentration of approximately 1 mg/mL.

  • Reagent Addition: In a reaction vial, add 100 µL of the amine solution.

  • Add 10 µL of anhydrous pyridine or a catalytic amount of DMAP.

  • Add a slight molar excess of (R)-MTPA-Cl (approximately 1.1 equivalents relative to the amine).

  • Reaction: Tightly cap the vial and vortex. Let the reaction proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC or a pilot GC run).

  • Work-up:

    • Add 500 µL of a saturated aqueous sodium bicarbonate solution to quench the excess MTPA-Cl.

    • Add 500 µL of an extraction solvent (e.g., ethyl acetate) and vortex for 1 minute.

    • Allow the layers to separate.

    • Transfer the organic layer to a clean vial.

    • Wash the organic layer with 500 µL of 1M HCl followed by 500 µL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter or centrifuge to remove the drying agent. The supernatant is ready for GC analysis.

GC-MS Analysis

The following are suggested starting conditions for the GC-MS analysis. Method optimization may be required based on the specific instrument and column used.

ParameterMethod A: Chiral Column (for TFA derivative)Method B: Non-Chiral Column (for MTPA derivative)
GC Column Chiral capillary column (e.g., Cyclodextrin-based: Beta-DEX, Gamma-DEX)[10][11][12]Standard non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, DB-17ms)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0-1.5 mL/minHelium or Hydrogen, constant flow rate of 1.0-1.5 mL/min
Inlet Temperature 250°C280°C
Injection Mode Split (e.g., 20:1 split ratio)[13]Split (e.g., 20:1 split ratio)
Injection Volume 1 µL1 µL
Oven Program 60°C (hold 2 min), ramp at 5°C/min to 180°C (hold 5 min)150°C (hold 2 min), ramp at 10°C/min to 280°C (hold 10 min)
MS Transfer Line 280°C290°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 40-350m/z 50-500

Data Interpretation and Validation

Peak Identification: The identity of the derivatized peaks should be confirmed by their mass spectra. The TFA derivative of pentan-2-amine will have a molecular ion and characteristic fragmentation pattern. The MTPA derivatives will also show a distinct mass spectrum, often with a prominent fragment corresponding to the MTPA moiety.

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers (or diastereomers) using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer/diastereomer and Area₂ is the peak area of the minor enantiomer/diastereomer.

Method Validation: For use in a regulated environment, the analytical method should be validated according to relevant guidelines.[14] Key validation parameters include:

  • Specificity: The ability to resolve the two enantiomers/diastereomers from each other and from any potential impurities.

  • Linearity: The response of the detector should be linear over a range of concentrations.

  • Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: The method should be insensitive to small, deliberate variations in parameters like oven temperature, flow rate, etc.

Chemical Structures and Reactions

Derivatization_Reactions cluster_TFA Trifluoroacetylation Reaction cluster_MTPA Mosher's Acid Chloride Reaction Amine_TFA This compound Product_TFA N-((2R)-pentan-2-yl) trifluoroacetamide Amine_TFA->Product_TFA + TFA_Cl Trifluoroacetyl Chloride (TFA-Cl) TFA_Cl->Product_TFA Pyridine Amine_MTPA This compound Product_MTPA (R,R)-MTPA Amide (Diastereomer) Amine_MTPA->Product_MTPA + MTPA_Cl (R)-MTPA-Cl MTPA_Cl->Product_MTPA Pyridine/DMAP

Caption: Derivatization reactions of this compound.

Conclusion

Derivatization is an essential step for the robust and accurate GC analysis of this compound. The choice between achiral derivatization followed by chiral GC analysis or chiral derivatization with analysis on a non-chiral column will depend on the available equipment and the specific requirements of the assay. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing a reliable method for the enantiomeric purity determination of this compound.

References

  • Gao, W., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Molecules, 27(17), 5558. [Link]

  • Zain, S. M., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 8156580. [Link]

  • Element Lab Solutions. Chiral GC Columns. [Link]

  • Coutts, R. T., et al. (1981). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 70(10), 1170-1172. [Link]

  • Simply Chemistry. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. [Video]. YouTube. [Link]

  • Google Patents. (1987). Process for preparing trifluoroacetyl chloride.
  • Wikipedia. Chiral derivatizing agent. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • ResearchGate. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • Kent, S. B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 79(15), 4575-4579. [Link]

  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Hoye, T. R., et al. (1996). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry, 61(21), 7350-7359. [Link]

  • Agilent. Chiral GC Columns. [Link]

  • Chemistry LibreTexts. (2024). 23.2: Derivatization. [Link]

  • Kent, S. B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS, 79(15), 4575-4579. [Link]

  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Hoye, T. R., et al. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(8), 2615-2624. [Link]

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Introduction: The Strategic Value of Chiral Ureas in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Diastereoselective Synthesis of Chiral Ureas from (2R)-Pentan-2-amine and Chiral Isocyanates

The urea functional group is a cornerstone in medicinal chemistry, prized for its unique ability to act as a rigid and reliable hydrogen bond donor-acceptor scaffold. This allows for high-affinity interactions with biological targets such as enzymes and receptors.[1][2] When chirality is introduced, the resulting urea derivatives can achieve remarkable levels of specificity and potency, making them highly sought-after motifs in drug design.[3] The reaction between a chiral amine and a chiral isocyanate is a powerful and direct method for generating diastereomeric ureas. This application note provides an in-depth guide to the reaction of this compound, a common chiral building block, with chiral isocyanates, focusing on the mechanistic principles, practical synthesis protocols, and analytical techniques required for success in a research and drug development setting.[4][5]

The controlled synthesis of a specific diastereomer is paramount, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[6] This guide will equip researchers with the foundational knowledge and practical protocols to control and analyze the diastereoselective outcome of this crucial transformation.

Mechanistic Insights: The Basis of Diastereoselectivity

The formation of a urea from an amine and an isocyanate is a classic nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This process is typically fast, uncatalyzed, and proceeds readily at room temperature in a suitable aprotic solvent.

When both the amine (this compound) and the isocyanate (e.g., (R)-1-phenylethyl isocyanate) are chiral, two diastereomeric products can be formed: (R,R) and (R,S).

Figure 1: General reaction scheme for the formation of diastereomeric ureas.

The ratio of these diastereomers is not 1:1 because the reaction proceeds through two different diastereomeric transition states, each with a different activation energy. The steric and electronic interactions between the substituents on the chiral centers of the amine and the isocyanate in the transition state dictate which pathway is lower in energy. The diastereomer formed via the lower energy transition state will be the major product. This principle is fundamental to asymmetric synthesis.[7] Factors such as solvent polarity and reaction temperature can influence the energy difference between these transition states and thus affect the final diastereomeric ratio (d.r.).

Experimental Protocols

This section provides a self-validating protocol for the synthesis, purification, and analysis of the diastereomeric ureas formed from this compound and a model chiral isocyanate, (R)-1-phenylethyl isocyanate.

Reagent and Solvent Data
CompoundFormulaMW ( g/mol )b.p. (°C)Density (g/mL)Notes
This compoundC₅H₁₃N87.1690-920.745Chiral amine. Corrosive, flammable.
(R)-1-Phenylethyl isocyanateC₉H₉NO147.1874-76 (10 mmHg)1.043Chiral isocyanate. Moisture sensitive, lachrymator.
Dichloromethane (DCM)CH₂Cl₂84.9339.61.326Use anhydrous grade.
Tetrahydrofuran (THF)C₄H₈O72.11660.889Use anhydrous grade.
Protocol 1: Synthesis of N-((R)-1-phenylethyl)-N'-((R)-pentan-2-yl)urea

This protocol details the diastereoselective synthesis of the target urea. The procedure must be carried out under an inert atmosphere to prevent the reaction of the isocyanate with atmospheric moisture.

Materials:

  • This compound (0.87 g, 10.0 mmol, 1.0 equiv)

  • (R)-1-Phenylethyl isocyanate (1.47 g, 10.0 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM), 50 mL

  • Round-bottom flask (100 mL), magnetic stirrer, nitrogen/argon line, syringe

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve this compound (0.87 g, 10.0 mmol) in 25 mL of anhydrous DCM.

  • Reaction Initiation: While stirring the amine solution at 0 °C (ice bath), add a solution of (R)-1-phenylethyl isocyanate (1.47 g, 10.0 mmol) in 25 mL of anhydrous DCM dropwise via syringe over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The reaction is generally rapid and exothermic.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The isocyanate starting material should be consumed (visualize with KMnO₄ stain). The product urea will appear as a new spot.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product as a white or off-white solid.

Protocol 2: Purification by Flash Column Chromatography

The diastereomers produced will have slightly different polarities, allowing for potential separation or enrichment by silica gel chromatography.

Materials:

  • Crude urea product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Chromatography column, flasks, air pressure

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a 9:1 Hexane:Ethyl Acetate mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of Hexane:Ethyl Acetate, starting from 95:5 and gradually increasing the polarity to 80:20.

  • Fraction Collection: Collect fractions based on TLC analysis. Combine fractions containing the pure product(s).

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified urea. Record the final mass and calculate the yield.

Protocol 3: Analysis of Diastereomeric Ratio by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential technique for accurately determining the ratio of the diastereomers formed.[8] Separation is often achieved on normal-phase chiral columns or even standard silica or C18 columns, as diastereomers have different physical properties.[9][10]

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., CHIRALCEL® OD-H) or a standard silica column.

Typical HPLC Method Parameters:

ParameterConditionRationale
Column CHIRALCEL® OD-H (4.6 x 250 mm, 5 µm)Proven effective for separating a wide range of chiral compounds.
Mobile Phase 90:10 Hexane:IsopropanolCommon normal-phase eluent for urea compounds.
Flow Rate 1.0 mL/minStandard analytical flow rate for good peak shape.
Detection UV at 220 nmThe phenyl group provides strong UV absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Temperature 25 °CFor reproducible results.

Procedure:

  • Sample Preparation: Prepare a standard solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Interpretation (Self-Validation): The two diastereomers should appear as two separate peaks. Integrate the area of each peak. The diastereomeric ratio (d.r.) is the ratio of the peak areas (Area₁:Area₂). The diastereomeric excess (d.e.) is calculated as: d.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Workflow Visualization

The entire process, from reaction setup to final analysis, can be visualized as a logical workflow.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification cluster_analysis Analysis reagents 1. Prepare Solutions This compound in DCM (R)-PEI in DCM setup 2. Assemble Inert Atmosphere Setup mix 3. Add Isocyanate Solution to Amine at 0 °C setup->mix react 4. Stir at Room Temp for 2 hours mix->react monitor 5. Monitor by TLC react->monitor concentrate 6. Concentrate Crude Product monitor->concentrate chromatography 7. Purify by Flash Chromatography concentrate->chromatography hplc 8. Analyze by HPLC (Determine d.r. / d.e.) chromatography->hplc characterize 9. Characterize (NMR, MS, etc.) hplc->characterize

Figure 2: Experimental workflow for diastereoselective urea synthesis.

Kinetic Resolution Applications

This reaction can also be employed for the kinetic resolution of a racemic amine.[11] If a racemic amine (a 1:1 mixture of (R)- and (S)-pentan-2-amine) is reacted with a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral isocyanate, one enantiomer of the amine will react faster.[12][13] This will result in the formation of an enantioenriched urea product and leave behind the unreacted amine, now also enantioenriched in the slower-reacting enantiomer. This is a powerful strategy for accessing enantiopure amines, which are themselves valuable building blocks in pharmaceuticals.[14][15]

Conclusion

The reaction of this compound with chiral isocyanates is a robust and efficient method for generating chiral ureas, which are of significant interest in drug discovery and medicinal chemistry.[2][16] By understanding the mechanistic underpinnings of diastereoselectivity and employing rigorous, self-validating experimental protocols for synthesis, purification, and analysis, researchers can confidently produce and characterize these valuable molecules. The protocols and insights provided in this application note serve as a comprehensive guide for scientists aiming to leverage this powerful chemical transformation in their research endeavors.

References

  • Avalos, M., Babiano, R., Cintas, P., Jiménez, J. L., & Palacios, J. C. (2000). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. The Journal of Organic Chemistry, 65(26), 8882–8892. [Link]

  • ResearchGate. (n.d.). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. Request PDF. [Link]

  • Avalos, M., Babiano, R., Cintas, P., Higes, F. J., Jiménez, J. L., & Palacios, J. C. (2000). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Reaction of Isocyanates with amines. Download Scientific Diagram. [Link]

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  • D'Alonzo, D., Guaragna, A., & Palumbo, G. (2020). Allyl Cyanate/Isocyanate Rearrangement in Glycals: Stereoselective Synthesis of 1-Amino and Diamino Sugar Derivatives. Organic Letters, 22(22), 8886-8891. [Link]

  • Bouzayani, N., Da-Ano, R., Soueidan, O., et al. (2023). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 13, 26863-26873. [Link]

  • Calcagno, V., et al. (2021). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. Organic Letters, 23(15), 5879-5883. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of (2R)-pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for handling chiral amines. This guide is dedicated to researchers, scientists, and drug development professionals who are working with (2R)-pentan-2-amine and need to maintain its stereochemical purity, particularly when heating is involved. Racemization, the conversion of an enantiomerically pure substance into a 1:1 mixture of both enantiomers, is a critical challenge that can compromise the efficacy and safety of pharmaceutical intermediates and final products.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you mitigate and prevent racemization in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the racemization of this compound.

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process that converts a chiral molecule, like this compound, from an enantiomerically pure form into a mixture containing equal amounts of both its (R) and (S) enantiomers (a racemate).[1] This is a significant problem in drug development because different enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological properties. Maintaining the specific stereochemistry of this compound is therefore essential to ensure the desired therapeutic effect and safety profile of the final active pharmaceutical ingredient (API).

Q2: What are the primary factors that cause racemization of this compound during heating?

A2: The primary drivers for racemization of chiral amines like this compound are:

  • Heat: Elevated temperatures provide the activation energy needed to overcome the barrier to inversion of the stereocenter.[2][3]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze the racemization process.[4][5] Even trace amounts of acidic or basic impurities on glassware or in reagents can be sufficient to initiate racemization.

  • Solvent Choice: The solvent system plays a crucial role. Protic solvents (e.g., alcohols, water) can facilitate racemization by stabilizing charged intermediates or participating in proton transfer steps.[6][7]

  • Presence of Carbonyl Compounds: Aldehydes or ketones can react with the primary amine to form an imine, which can then tautomerize to an achiral enamine, leading to racemization upon hydrolysis or reversal of the reaction.[8][9][10]

Q3: What is the underlying chemical mechanism for the racemization of this compound?

A3: The most common mechanism for the racemization of a primary amine with a hydrogen on the alpha-carbon (the chiral center) involves a reversible dehydrogenation/hydrogenation sequence that proceeds through an achiral imine intermediate. The process can be catalyzed by heat, acid, base, or transition metals. The equilibrium between the chiral amine and the achiral imine allows for the non-stereospecific re-addition of hydrogen (or a proton and hydride equivalent), leading to the formation of both enantiomers.[11] This is a form of imine-enamine tautomerism, where the achiral enamine can also be an intermediate.[7][8][9]

Q4: Can I visually determine if my this compound sample has racemized?

A4: No, racemization is a molecular-level process that does not produce any visual changes. A solution of pure this compound and a completely racemized sample will appear identical. The loss of stereochemical purity can only be determined analytically.

Q5: What are the most common analytical techniques to measure the enantiomeric excess (e.e.) of my sample?

A5: The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is most commonly determined using chiral chromatography. The two main techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This involves using a column with a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and elute at different times.[12]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this technique uses a capillary column with a chiral stationary phase to separate the volatile enantiomers.[12] Another powerful technique is NMR spectroscopy using a chiral derivatizing agent (CDA) . The amine is reacted with a CDA to form diastereomers, which will have distinct signals (e.g., in ³¹P or ¹H NMR) that can be integrated to determine the enantiomeric ratio.[13][14]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter in the lab.

Problem 1: My enantiomeric excess (e.e.) is decreasing after heating my reaction. How do I identify the root cause?

If you observe a drop in e.e., a systematic approach is necessary to pinpoint the cause. The following workflow can help you diagnose the issue.

TroubleshootingWorkflow start Problem: Decreased e.e. after heating check_control Run Control Experiment: Heat this compound in solvent (no other reagents) start->check_control analyze_control Analyze e.e. of Control check_control->analyze_control racemization_in_solvent Conclusion: Solvent and/or heat are the primary cause. analyze_control->racemization_in_solvent e.e. decreased no_racemization_in_solvent Conclusion: Reaction components (reagents, catalyst, byproducts) are the likely cause. analyze_control->no_racemization_in_solvent e.e. stable check_reagents Investigate Reaction Components: 1. Check pH of the mixture. 2. Test for acidic/basic impurities in reagents. 3. Consider side reactions forming carbonyls. no_racemization_in_solvent->check_reagents

Caption: Troubleshooting workflow for diagnosing racemization.

Step-by-Step Guide:

  • Run a Control Experiment: Heat a solution of your starting material, this compound, in the reaction solvent at the target temperature, but without any other reagents or catalysts.

  • Monitor e.e. Over Time: Take aliquots at different time points (e.g., T=0, 1h, 4h, 8h) and analyze the e.e. using your established chiral HPLC or GC method.

  • Analyze the Results:

    • If the e.e. decreases in the control experiment: The issue is likely related to the temperature, the solvent, or a combination of both. You may also have impurities on your glassware. Proceed to the guide on "Optimizing Reaction Conditions".

    • If the e.e. remains stable in the control experiment: The racemization is being caused by one or more of your reaction components. Investigate each reagent for acidic or basic properties. Consider the possibility that a reaction byproduct is catalyzing the racemization.

Problem 2: I must perform a reaction at high temperatures. What is the best experimental setup to preserve stereochemistry?

Minimizing racemization at elevated temperatures requires careful control over the reaction environment.

Core Principles:

  • Minimize Reaction Time: The extent of racemization is often time-dependent. Aim for the shortest possible reaction time by using an appropriate catalyst concentration or a higher temperature for a shorter duration.

  • Maintain an Inert Atmosphere: Use an inert gas like nitrogen or argon to prevent oxidative side reactions that could generate catalysts for racemization.

  • Ensure Purity: Use high-purity, anhydrous solvents and reagents. Ensure all glassware is scrupulously clean and free of acidic or basic residues.

Recommended Solvents for High-Temperature Reactions:

SolventTypeBoiling Point (°C)Rationale for UsePotential Issues
Toluene Aprotic, Non-polar111High boiling point, inert, and does not facilitate proton transfer.Must be anhydrous.
Dioxane Aprotic, Polar101Good solvating power for many reagents.Must be purified to remove peroxide and acidic impurities.
DMSO Aprotic, Polar189Very high boiling point for high-temp reactions.Can be difficult to remove; may promote base-catalyzed racemization if a strong base is present.[15]
N,N-Dimethylformamide (DMF) Aprotic, Polar153High boiling point and good solvent.Can decompose at high temperatures to form dimethylamine and formic acid, which can catalyze racemization.

Avoid: Protic solvents like methanol, ethanol, and water, as they can directly participate in proton transfer mechanisms that facilitate racemization.[6][7]

Problem 3: My purification by distillation seems to cause racemization. What are the alternatives?

High temperatures during distillation are a common cause of racemization. If you suspect this is happening, consider the following:

  • Vacuum Distillation: Reducing the pressure lowers the boiling point of the amine, allowing for distillation at a much lower and safer temperature. This is the most direct solution.

  • Crystallization of a Diastereomeric Salt: This is a classic method for resolving and purifying chiral amines.[16]

    • React the amine with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid).

    • This forms a pair of diastereomeric salts, which have different solubilities.

    • The less soluble salt can be selectively crystallized from a suitable solvent.

    • The purified salt is then treated with a base to liberate the free, enantiomerically pure amine.

  • Chromatography: Preparative column chromatography on silica gel can be effective if the amine is not too polar. Use aprotic solvents (e.g., hexane/ethyl acetate mixtures) and consider adding a very small amount (e.g., 0.1-0.5%) of a non-nucleophilic base like triethylamine to the eluent to prevent streaking and on-column racemization.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization During a Heated Reaction

This protocol provides a framework for setting up a reaction to maintain the stereochemical integrity of this compound.

  • Glassware Preparation:

    • Clean all glassware thoroughly.

    • Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum to remove adsorbed water and potential acidic/basic residues.

    • Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent and Solvent Preparation:

    • Use freshly opened or purified anhydrous aprotic solvents (e.g., toluene, THF, dioxane).

    • Ensure all reagents are of the highest possible purity and are anhydrous if required by the reaction chemistry.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of inert gas.

    • Add the solvent and reagents via syringe or cannula.

    • Add this compound to the reaction mixture at room temperature or below before initiating heating.

  • Heating and Monitoring:

    • Use a precisely controlled heating mantle or oil bath with a temperature controller.

    • Stir the reaction mixture efficiently.

    • Take a T=0 sample immediately before heating begins.

    • Monitor the reaction progress closely by TLC, GC, or LC-MS to avoid unnecessarily long heating times.

    • Take timed aliquots to analyze for both reaction conversion and enantiomeric excess.

  • Workup:

    • Once the reaction is complete, cool the mixture promptly to room temperature.

    • Perform the aqueous workup, if required, using pre-chilled solutions.

    • Extract the product into a suitable organic solvent and dry thoroughly before solvent removal.

Protocol 2: Monitoring Enantiomeric Excess using Chiral HPLC
  • Sample Preparation:

    • Take a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding it to a small volume of water or buffer).

    • Extract the amine into a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and dilute to an appropriate concentration (e.g., ~1 mg/mL) with the HPLC mobile phase.

  • Derivatization (If Necessary):

    • For better detection and separation, the amine may need to be derivatized (e.g., to form an amide or carbamate) with a UV-active reagent. Ensure the derivatization conditions do not cause racemization.

  • HPLC Analysis:

    • Column: Use a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: Typically a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: Use a UV detector at a wavelength appropriate for the analyte or its derivative.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers by running an authentic racemic standard.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Part 4: Mechanistic Visualization

The racemization of this compound can be visualized as proceeding through a planar, achiral imine intermediate.

RacemizationMechanism cluster_Achiral Achiral Intermediate R_Amine This compound Imine Pentan-2-imine (Planar, Achiral) R_Amine->Imine - H₂ (Oxidation) S_Amine (2S)-pentan-2-amine S_Amine->Imine - H₂ (Oxidation) Imine->R_Amine + H₂ (Reduction) Imine->S_Amine + H₂ (Reduction)

Caption: Mechanism of racemization via an achiral imine intermediate.

References

  • Wikipedia. Racemization. [Link]

  • Google Patents.
  • White, A. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • PubMed. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. [Link]

  • Google Patents.
  • ACS Publications. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • ResearchGate. Heat of Dilution and Racemization of Chiral Amino Acid Solutions. [Link]

  • Eliel, E. L., & Wilen, S. H.
  • ACS Publications. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. [Link]

  • Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • RSC Publishing. Strategies for chiral separation: from racemate to enantiomer. [Link]

  • YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

  • Royal Society of Chemistry. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]

  • YouTube. imine & enamine tautomers. [Link]

  • NIH National Library of Medicine. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. [Link]

  • NIH National Library of Medicine. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]

  • Furman Chemistry 120 - PBworks. Organic / Imine-Enamine Tautomerization. [Link]

  • Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • ResearchGate. Quantitative determination of the full range of enantiomeric excess of chiral amine 2a. [Link]

  • Thieme Gruppe. Differentiation between Enamines and Tautomerizable Imines. [Link]

  • NIH National Library of Medicine. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

Sources

purification of (2R)-pentan-2-amine by fractional distillation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Fractional Distillation Protocols & Troubleshooting

Ticket ID: CHEM-DIST-2R-P2A Status: Active Guide Audience: Process Chemists, Drug Development Researchers[1]

Executive Summary

(2R)-Pentan-2-amine (CAS: 63493-28-7 / 625-30-9 for racemate) is a volatile, chiral primary amine used frequently as a resolving agent or chiral intermediate.[1] Purification by fractional distillation is effective for removing chemical impurities (solvents, starting ketone, water) but ineffective for separating enantiomers (2R vs 2S) without chiral auxiliaries.[1]

This guide addresses the specific challenges of distilling this amine: its volatility (BP ~92°C), tendency to form carbamates with atmospheric CO₂, and difficult separation from precursor 2-pentanone.[1]

Part 1: Critical Specifications & Setup
Physical Properties Reference Table
PropertyThis compound2-Pentanone (Impurity)Water (Impurity)
Boiling Point (1 atm) 90–92 °C102 °C100 °C
Vapor Pressure HighModerateHigh
Flash Point 35 °C (Flammable)7 °CN/A
Key Risk Forms solid carbamates with CO₂Azeotrope formationForms azeotrope with amine
Standard Distillation Setup Requirements
  • Atmosphere: Strictly Inert (Argon or Nitrogen).[1] Critical: The system must be closed to the atmosphere to prevent carbamate formation.

  • Column Type: Vigreux (20 cm) for rough purity; Packed column (Raschig rings or wire mesh, >10 theoretical plates) required if separating from 2-pentanone.[1]

  • Condenser Coolant: Chilled glycol/water (0–5 °C).[1] Due to the high volatility, tap water may result in yield loss through the vacuum line.

Part 2: Troubleshooting & FAQs
Issue 1: "My distillate is turning cloudy or solidifying in the receiver."

Diagnosis: Carbamate Formation (CO₂ Contamination). Primary amines like this compound react rapidly with atmospheric carbon dioxide to form alkylammonium alkylcarbamates (white solids).[1]



Corrective Action:

  • Leak Check: Ensure all ground glass joints are greased and clipped.[1]

  • Drying Tube: Do not use a standard calcium chloride drying tube alone, as it does not block CO₂.[1] Use a soda-lime (calcium hydroxide) trap or, preferably, a continuous positive pressure of nitrogen/argon on the manifold.[1]

  • Recovery: If the product has solidified, dissolve it in a strong base (NaOH) to liberate the free amine, dry the organic layer, and redistill under strict inert conditions.

Issue 2: "I cannot separate the amine (92°C) from the ketone precursor (102°C)."

Diagnosis: Insufficient Theoretical Plates. A 10°C boiling point difference is too small for a simple distillation or a short Vigreux column to separate efficiently, especially if the ketone content is >5%.

Corrective Action:

  • Increase Reflux Ratio: Set the reflux ratio to at least 10:1 (return 10 drops to the pot for every 1 drop collected).

  • Upgrade Column: Switch to a vacuum-jacketed packed column (e.g., glass helices or stainless steel mesh).

  • Chemical Scavenging (Alternative): If distillation fails, treat the crude mixture with a polymer-supported scavenger (e.g., hydrazide resin) to covalently bind the ketone before the final distillation.

Issue 3: "The boiling point is fluctuating wildly."

Diagnosis: Water Azeotrope or Flooding. Water forms a positive azeotrope with many amines, often boiling slightly below the pure amine. This causes temperature instability at the head.

Corrective Action:

  • Pre-Drying: You must dry the crude amine before distillation.[1] Distillation alone is inefficient for drying amines.[1]

    • Protocol: Stir crude over KOH pellets or powdered

      
       (Calcium Hydride) for 4–12 hours. Decant/filter before distilling.[1]
      
    • Warning: Do not use acidic drying agents (MgSO₄, CaCl₂) as they can bind the amine.

Issue 4: "My enantiomeric excess (ee) did not improve after distillation."

Diagnosis: Misunderstanding of Physical Properties. Enantiomers have identical boiling points in an achiral environment.[1] Fractional distillation cannot separate this compound from (2S)-pentan-2-amine.

Corrective Action:

  • Resolution Required: If the optical purity is low, you must perform a diastereomeric crystallization (e.g., using (R)-Mandelic acid or Tartaric acid) or use a kinetic resolution via biocatalysis (transaminase) before the final distillation.

Part 3: Validated Purification Workflow

The following diagram illustrates the decision logic for purifying this compound, ensuring safety and chemical purity.

PurificationProtocol Start Crude this compound (Contains: Water, Ketone, Solvents) CheckWater Step 1: Water Content Check Start->CheckWater Dry Action: Dry over KOH or CaH2 (Remove Azeotrope Precursors) CheckWater->Dry Wet (>0.5%) CheckEE Step 2: Check Enantiomeric Excess (ee) CheckWater->CheckEE Dry Dry->CheckEE Resolution CRITICAL STOP: Distillation cannot fix low ee. Perform Chiral Resolution first. CheckEE->Resolution Low ee (<95%) Setup Step 3: Setup Fractional Distillation (Inert Gas Line + Packed Column) CheckEE->Setup High ee Distill Step 4: Collect Fractions Discard Fore-run (Water/Solvents) Collect Main Fraction (90-92°C) Setup->Distill QC Step 5: Quality Control (GC-FID & Polimetry) Distill->QC Final Pure this compound Store under Argon QC->Final

Caption: Decision tree for the purification of chiral amines, prioritizing water removal and enantiomeric verification prior to thermal processing.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6994377, this compound. Retrieved from [Link][1][2]

  • University of Rochester, Dept. of Chemistry. Purification: Fractional Distillation Guide. Retrieved from [Link]

Sources

minimizing side reactions in alkylation of primary chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Mission: Precision in C-N Bond Formation

Introduction: The Operator's Dilemma

Alkylation of primary chiral amines is a high-stakes operation in drug development. The primary amine (


) is a nucleophile that becomes more nucleophilic upon mono-alkylation (

), creating a kinetic trap where over-alkylation (dialkylation/quaternization) is statistically favored. Furthermore, the chiral center adjacent to the nitrogen is vulnerable to racemization via deprotonation or imine-enamine tautomerization under the very conditions required to drive the reaction.

This guide provides self-validating protocols to bypass these thermodynamic pits.

Module 1: The "Poly-Alkylation" Trap

Issue: The reaction yields a mixture of secondary amine (desired), tertiary amine (over-alkylated), and quaternary ammonium salts.[1]

Root Cause Analysis

In standard


 reactions, the product (secondary amine) is more electron-rich than the starting material (primary amine) due to the inductive effect (+I) of the new alkyl group.[1] The product competes for the alkylating agent faster than the starting material.
The Solution: Reductive Amination (The Abdel-Magid Protocol)

Instead of direct displacement, use reductive amination.[2] This changes the mechanism to proceed via an imine intermediate. Crucially, imines cannot be alkylated further until they are reduced. By controlling the reduction step, you lock in mono-alkylation.

Protocol: Sodium Triacetoxyborohydride [NaBH(OAc)3] Method Reference: Abdel-Magid, A. F., et al. J. Org.[2][3][4] Chem. 1996.[3][4][5]

  • Stoichiometry: 1.0 equiv Chiral Amine : 1.0-1.1 equiv Aldehyde/Ketone : 1.4 equiv NaBH(OAc)3.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Procedure:

    • Mix amine and aldehyde in solvent under

      
      .
      
    • Checkpoint: If the imine forms slowly (steric bulk), add 1.0 equiv of Acetic Acid (AcOH) or

      
       to catalyze imine formation before adding the reductant.
      
    • Add NaBH(OAc)3 in one portion.

    • Stir at room temperature (1-4 h).

  • Why it works: NaBH(OAc)3 is mild and coordinates with the oxygen of the carbonyl/imine, facilitating hydride transfer only to the protonated imine, not the carbonyl itself (chemoselectivity).

Visualizing the Decision Logic

AlkylationLogic Start Target: Mono-Alkylated Chiral Amine Method Select Method Start->Method SN2 Direct Alkylation (R-X) Method->SN2 If R-X is only option RedAm Reductive Amination (R=O) Method->RedAm Preferred Route CsOH Use CsOH/Cs2CO3 + DMF (Salvatore Protocol) SN2->CsOH Suppress Poly-alkylation Imine Imine Formation RedAm->Imine Direct Direct Addition NaBH(OAc)3 Imine->Direct Standard Stepwise Stepwise 1. Ti(OiPr)4 2. NaBH4 Imine->Stepwise Sterically Hindered

Caption: Decision tree for selecting the optimal alkylation strategy to minimize side products.

Module 2: The "Direct Alkylation" Fix (Cesium Effect)

Issue: Reductive amination is impossible because the alkyl group is not available as an aldehyde (e.g., alkylating with a complex alkyl halide).

The Solution: The Cesium Effect

Reference: Salvatore, R. N., et al. J. Org.[6][7][8] Chem. 2002.

Using Cesium Hydroxide (CsOH) or Cesium Carbonate (


) in DMF promotes mono-alkylation.[1][9]

Mechanism: The large ionic radius of


 creates a "naked" hydroxide/carbonate anion. This facilitates the deprotonation of the ammonium salt formed after the first alkylation, but crucially, the coordination sphere of Cesium and the specific solvation in DMF suppresses the nucleophilicity of the secondary amine formed, preventing the second attack.

Protocol:

  • Mix: 1.0 equiv Chiral Amine + 1.2 equiv Alkyl Halide + 4Å Molecular Sieves (powdered, activated).

  • Base: Add 2.0 equiv

    
     (or CsOH·H2O).
    
  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Conditions: Stir at RT. (Heat only if necessary, as heat promotes over-alkylation).

Data: Base Efficiency Comparison

BaseSolventMono:Di RatioYield (Secondary)

MeCN60:4055%

THF30:7025%

DCM50:5040%

DMF 98:2 92%
Module 3: Preserving the Stereocenter (Racemization)

Issue: The product has the correct mass but low enantiomeric excess (ee%).

Root Cause Analysis

Racemization occurs if the


-proton (the chiral center) is removed.
  • Imine-Enamine Tautomerization: During reductive amination, if the imine equilibrates to an enamine, the

    
     chiral center becomes 
    
    
    
    (planar), destroying chirality.
  • Basic Deprotonation: Strong bases can deprotonate the acidic

    
    -proton of the imine.
    
Troubleshooting Workflow

Scenario A: Racemization during Reductive Amination

  • Diagnosis: You used heat or strong Lewis Acids to force imine formation.

  • Fix: Switch to Titanium(IV) Isopropoxide [

    
    ] .
    
    • 
       acts as a Lewis acid and a water scavenger. It drives imine formation at lower temperatures, reducing the thermal energy available for racemization.
      
    • Protocol: Stir Amine + Ketone +

      
       (neat or in THF) for 1h, then dilute and add reducing agent.
      

Scenario B: Racemization during Direct Alkylation

  • Diagnosis: Use of bases like NaH, LDA, or refluxing KOH.

  • Fix: Use the Cesium protocol (Module 2) . The basicity of carbonate is insufficient to deprotonate the

    
    -carbon of most amines, whereas hydride bases will strip that proton instantly.
    
Racemization Pathway Diagram

Racemization ChiralAmine Chiral Amine (S-Enantiomer) Imine Imine Intermediate ChiralAmine->Imine Aldehyde Enamine Enamine (Planar/Achiral) Imine->Enamine Acid/Base (Tautomerization) Racemic Racemic Product (R/S Mix) Imine->Racemic Reduction Enamine->Imine Re-protonation (Random Face) Prevention PREVENTION: Use mild Lewis Acid (Ti) Avoid heat Prevention->Enamine Blocks

Caption: Mechanism of racemization via enamine tautomerization and intervention points.

FAQ: Rapid Troubleshooting

Q: I am using a valuable chiral amine. Can I recover it if the reaction fails?

  • A: In reductive amination, if the reduction fails, you can hydrolyze the imine back to the amine using aqueous citric acid or 1N HCl (if the amine is acid-stable). In direct alkylation, over-alkylated products are difficult to reverse.

Q: Can I use "Borrowing Hydrogen" (Iridium/Ruthenium catalysis) to be greener?

  • A: Proceed with caution. Borrowing hydrogen relies on a reversible dehydrogenation step (Alcohol ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Aldehyde). If your chiral amine has an 
    
    
    
    -hydrogen, the metal catalyst may dehydrogenate the amine to an imine and re-reduce it, scrambling the stereocenter. Use catalysts specifically designed to be non-racemizing or enantioselective.

Q: My aldehyde is not dissolving in DCE for the Abdel-Magid protocol.

  • A: You can switch to THF. Avoid protic solvents like Methanol (MeOH) if you are seeing racemization; MeOH promotes imine-enamine tautomerization more than aprotic solvents like DCE or THF.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[6] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, 1(11), 1893–1896. Link

  • Salvatore, R. N., et al. (2002). Cesium Bases in Organic Synthesis. Tetrahedron, 58, 6367. (Synthesized insight on Cs effect).
  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends. Advanced Synthesis & Catalysis, 352(5), 753–819. Link

Sources

Validation & Comparative

Technical Comparison Guide: Chiral HPLC Strategies for 2-Aminopentane Resolution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for the chiral resolution of 2-aminopentane (sec-amylamine) . It objectively compares the two dominant chromatographic strategies: Direct Chiral Ligand Exchange/Host-Guest (Crown Ether) versus Indirect Derivatization (Polysaccharide/C18) .

Executive Summary

The Challenge: 2-Aminopentane presents a "perfect storm" of difficulty for chiral HPLC:

  • Lack of Chromophore: It is an aliphatic amine with zero UV absorbance above 200 nm.

  • Volatility: Low boiling point (

    
    C) complicates fraction collection and solvent removal.
    
  • Basicity: Free amines often tail severely on silica-based supports.

The Solution Landscape: This guide evaluates the industry-standard Daicel CROWNPAK® CR-I(+) (Direct Method) against the Pre-column Derivatization workflow using NBD-Cl on Polysaccharide Phases (Indirect Method).

Verdict: While CROWNPAK® CR-I(+) offers superior separation efficiency for primary amines without sample modification, it requires universal detection (ELSD/CAD/RI). For laboratories relying on standard UV/Vis detection, Derivatization remains the mandatory, albeit labor-intensive, alternative.

Part 1: The Primary Candidate — Direct Separation

Product: Daicel CROWNPAK® CR-I(+) (Immobilized Crown Ether)

The CROWNPAK® CR-I(+) utilizes a chiral 18-crown-6 ether moiety immobilized onto 5 µm silica. It is engineered specifically for primary amines (


).
Mechanism of Action

The separation relies on the formation of a reversible inclusion complex. The ammonium ion (


) of the protonated 2-aminopentane "docks" inside the crown ether cavity via three hydrogen bonds.
  • Chiral Recognition: The steric bulk of the chiral substituents on the crown ether ring creates a barrier that discriminates between the (

    
    )- and (
    
    
    
    )-enantiomers based on their spatial fit.
  • Mobile Phase Requirement: An acidic mobile phase (typically aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , pH 1.0–2.[1]0) is strictly required to ensure the amine is fully protonated (
    
    
    
    form).
Performance Profile
  • Selectivity (

    
    ):  High (
    
    
    
    typical for small aliphatic amines).
  • Resolution (

    
    ):  Often achieves baseline resolution (
    
    
    
    ) due to the specific "lock-and-key" fit.
  • Throughput: High. No sample preparation is required other than filtration.

The "Achilles' Heel": Detection

Because 2-aminopentane has no UV chromophore, and the mobile phase is highly acidic (limiting low-UV transparency), standard UV detectors are blind to this separation.

  • Required Detectors: Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).

Part 2: The Alternative — Indirect Separation (Derivatization)

Workflow: NBD-Cl Derivatization + Chiralpak® IA/IB

This method involves reacting 2-aminopentane with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to generate a highly fluorescent, UV-active derivative.

Mechanism of Action[2]
  • Reaction: Nucleophilic substitution where the amine attacks NBD-Cl, releasing HCl.

  • Separation: The resulting NBD-amine is hydrophobic and possesses a strong

    
    -system. It is separated on a polysaccharide column (e.g., Chiralpak IA  - Amylose tris(3,5-dimethylphenylcarbamate)) via hydrogen bonding and 
    
    
    
    -
    
    
    interactions.
Performance Profile
  • Sensitivity: Extreme. NBD derivatives fluoresce (Ex 470 nm / Em 530 nm) and absorb UV (approx. 470 nm), allowing detection of nanogram quantities.

  • Selectivity: Good, but dependent on the column screening (IA, IB, IC, or IG).

  • Stability: The derivative is stable, less volatile, and non-basic, eliminating peak tailing.

Part 3: Comparative Analysis

The following table contrasts the two methodologies for a drug development workflow.

FeatureMethod A: Direct (CROWNPAK CR-I+) Method B: Derivatization (NBD-Cl)
Analyte State Native (Protonated Salt)Derivatized (Neutral/Hydrophobic)
Detection Limit Low (µg range) - Requires ELSD/RIHigh (pg/ng range) - UV/Fluorescence
Sample Prep Time < 5 mins (Dissolve & Filter)60–90 mins (Reaction + Extraction)
Mobile Phase Aqueous

(Corrosive)
Hexane/EtOH or ACN/Water (Standard)
Column Life Moderate (Acidic hydrolysis risk)High (Standard neutral pH)
Fraction Recovery Difficult (Salt removal required)Easy (Solvent evaporation)
Cost Per Sample LowModerate (Reagent costs)
Decision Logic

Use the following visualization to determine the correct protocol for your lab.

DecisionTree cluster_A Method A Pros cluster_B Method B Pros Start Start: 2-Aminopentane Sample CheckDetector Do you have ELSD, CAD, or RI? Start->CheckDetector CheckSensitivity Is High Sensitivity Required? (< 10 µg/mL) CheckDetector->CheckSensitivity Yes MethodB METHOD B: Derivatization (NBD-Cl + Chiralpak IA) CheckDetector->MethodB No (UV only) MethodA METHOD A: Direct Separation (CROWNPAK CR-I+) CheckSensitivity->MethodA No (Purity/Assay) CheckSensitivity->MethodB Yes (Trace Analysis) Fast No Prep MethodA->Fast Sens Femtomole Sensitivity MethodB->Sens Recover Native Compound Std Standard Solvents

Figure 1: Decision matrix for selecting the optimal chiral separation strategy based on available instrumentation and sensitivity requirements.

Part 4: Experimental Protocols

Method A: Direct Separation (CROWNPAK CR-I(+))

Best for: Purity assay of bulk material, preparative separation (if salt removal is managed).

Reagents: Perchloric acid (


, 70%), Methanol (HPLC Grade).
  • Mobile Phase Preparation:

    • Prepare aqueous

      
      
      
      
      
      (approx. 16.3 g of 70%
      
      
      in 1 L water).
    • Mix 90:10 (v/v)

      
       solution : Methanol.
      
    • Note: Methanol lowers retention time.[1][3] If retention is too low, reduce MeOH to 0–5%.

  • System Setup:

    • Column: Daicel CROWNPAK® CR-I(+) (

      
       mm, 5 µm).
      
    • Temp:

      
      C (Lower temperature significantly improves resolution for crown ethers).
      
    • Flow Rate: 0.4 mL/min.[4]

    • Detector: ELSD (Nebulizer:

      
      C, Drift Tube: 
      
      
      
      C,
      
      
      Pressure: 3.5 bar).
  • Procedure:

    • Dissolve sample in Mobile Phase at 1 mg/mL.

    • Inject 5–10 µL.

    • Wash column with water after use to remove acid before storage.

Method B: Derivatization with NBD-Cl

Best for: Bioanalysis, trace impurity quantification, labs with UV/Fluorescence only.

Reagents: NBD-Cl (0.5% in MeOH), Sodium Borate buffer (0.1 M), Chloroform.

  • Derivatization Protocol:

    • Mix 100 µL of sample solution (aqueous or methanolic) with 200 µL of Borate buffer (pH 8.0).

    • Add 100 µL of NBD-Cl solution.

    • Incubate at

      
      C for 1 hour (protect from light).
      
    • Cool and add 50 µL of 1 M HCl to stop reaction.

    • (Optional) Extract with Chloroform if sample is dirty; otherwise inject directly if concentration permits.

  • System Setup:

    • Column: Chiralpak® IA (

      
       mm, 5 µm).
      
    • Mobile Phase: Hexane : Ethanol (90:10 v/v) or Acetonitrile : Water (60:40 v/v) for Reversed Phase.

    • Temp:

      
      C.
      
    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 470 nm (or Fluorescence Ex 470/Em 530).

Part 5: Mechanism Visualization

Understanding the molecular interaction is crucial for troubleshooting.

Mechanism cluster_0 Direct (Crown Ether) cluster_1 Indirect (Derivatization) Amine 2-Aminopentane (R-NH3+) Crown Crown Ether Cavity (Chiral Barrier) Amine->Crown Acidic pH Complex Inclusion Complex (3 x H-Bonds) Crown->Complex Ammonium Docking Raw 2-Aminopentane (Neutral) NBD NBD-Cl Reagent Raw->NBD pH 8.0, 60°C Deriv Fluorescent Adduct (Hydrophobic) NBD->Deriv SNAr Reaction Poly Polysaccharide CSP (Pi-Pi + H-Bond) Deriv->Poly Multipoint Interaction

Figure 2: Mechanistic comparison. Top: Host-guest inclusion requiring protonation. Bottom: Covalent modification creating a sensor-active species.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Chiral Separation of Primary Amines by HPLC Using Crown Ether-Based Chiral Stationary Phases.
  • Toyo'oka, T. (2002). Modern Derivatization Methods for Separation Science. Wiley.[5]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

Sources

Comparative Guide: Determination of Enantiomeric Excess of (2R)-Pentan-2-amine via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Enantiomeric Excess of (2R)-Pentan-2-amine by NMR Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals, determining the enantiomeric excess (ee) of chiral amines like This compound is a critical quality control step. While chiral HPLC and GC are common, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, versatile alternative that does not require column screening.

This guide compares the two primary NMR methodologies:

  • Chiral Derivatizing Agents (CDAs): Covalent modification using Mosher’s Acid Chloride.

  • Chiral Solvating Agents (CSAs): Non-covalent analysis using Mandelic Acid or Binaphthyl Phosphoric Acid.

Method A: Chiral Derivatizing Agents (CDAs) – The Covalent Approach

Gold Standard:


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's Acid Chloride.
The Mechanism

This method relies on the formation of diastereomeric amides. When this compound reacts with a single enantiomer of MTPA-Cl (e.g., (R)-(-)-MTPA-Cl), it forms a stable covalent bond. The resulting diastereomers possess distinct scalar physical properties, leading to separate signals in both


H and 

F NMR spectra.

The Mosher Model dictates that the phenyl group of the acid moiety preferentially shields substituents on the amine side chain depending on the absolute configuration, allowing for both ee determination and absolute configuration assignment.

Experimental Protocol

Reagents:

  • Analyte: this compound (approx. 10 mg).

  • Reagent: (R)-(-)-MTPA-Cl (1.2 equivalents).

  • Base: Pyridine-d5 or dry Pyridine (2.0 equivalents).

  • Solvent: CDCl

    
     (0.6 mL).
    

Workflow:

  • Dissolution: Dissolve 10 mg of the amine in 0.6 mL CDCl

    
     in a clean vial.
    
  • Base Addition: Add 2.0 eq. of pyridine to neutralize the HCl byproduct.

  • Derivatization: Add 1.2 eq. of (R)-MTPA-Cl. Shake gently for 10 minutes. The reaction is usually instantaneous for primary amines.

  • Acquisition: Transfer directly to an NMR tube. Acquire

    
    H NMR (min 16 scans) and 
    
    
    
    F NMR (min 8 scans).
Data Analysis
  • 
    H NMR:  Focus on the 
    
    
    
    -methyl doublet
    (originally ~1.0 ppm) and the methine proton (~2.9 ppm). In the diastereomeric mixture, these signals will split.
  • 
    F NMR (Superior):  The -CF
    
    
    
    group typically appears as a sharp singlet around -69 ppm. If the sample is not enantiopure, you will see two distinct singlets separated by 0.05–0.20 ppm.
  • Calculation:

    
    
    (Where 
    
    
    
    is the integration area of the respective signals).

Method B: Chiral Solvating Agents (CSAs) – The Non-Covalent Approach

Standard Reagent: (S)-Mandelic Acid. High-Performance Reagent: (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA).

The Mechanism

CSAs form transient diastereomeric salts with the chiral amine via rapid exchange acid-base pairing. This creates a chiral environment in solution, inducing chemical shift non-equivalence (


) in the substrate protons. Unlike CDAs, this is an equilibrium process; the magnitude of splitting depends on concentration and temperature.
Experimental Protocol

Reagents:

  • Analyte: this compound (approx. 5-10 mg).

  • CSA: (S)-Mandelic Acid (1.0 to 2.0 equivalents).

  • Solvent: CDCl

    
     or C
    
    
    
    D
    
    
    (Benzene-d6 often enhances splitting due to stacking effects).

Workflow:

  • Baseline Scan: Dissolve the amine in the solvent and acquire a standard

    
    H NMR spectrum.
    
  • Titration (or Bulk Addition): Add 1.0 equivalent of the solid CSA directly to the NMR tube. Shake until dissolved.

  • Optimization: If splitting is ambiguous, add more CSA (up to 2.0 eq) or lower the temperature (e.g., to 273 K) to slow the exchange rate and sharpen the split signals.

  • Acquisition: Acquire

    
    H NMR. Note that 
    
    
    
    F is not applicable unless using a fluorinated CSA.
Data Analysis
  • Target Signals: Look for the splitting of the methyl doublet or the methine multiplet .

  • Resolution: The splitting (

    
    ) is typically smaller than with CDAs (0.01–0.05 ppm).
    
  • Limitation: If the ee is very high (>98%), the minor peak may be lost in the baseline noise due to broader lines characteristic of salt exchange.

Comparative Analysis: CDA vs. CSA

FeatureMethod A: Mosher Amide (CDA)Method B: Mandelic/BNPPA Salt (CSA)
Interaction Type Covalent (Irreversible*)Non-covalent (Reversible Salt)
Preparation Time 15–30 mins (Reaction required)< 5 mins (Mix and Measure)
Spectral Resolution High (

ppm often)
Moderate (

ppm)
Detection Limit Excellent (can detect <1% impurity)Good (typically >2% impurity limit)
Sample Recovery Difficult (requires hydrolysis)Easy (extraction with base)
Cost High (MTPA-Cl is expensive)Low (Mandelic acid is cheap)
Preferred For Final QC, Absolute Config AssignmentHigh-throughput screening, Reaction monitoring

*Reversible only via chemical hydrolysis.

Visualization of Workflows

Figure 1: Decision Matrix for Method Selection

G Start Start: this compound Sample Decision Is Sample Recovery Critical? Start->Decision PathCSA Yes: Non-Destructive Decision->PathCSA Yes PathCDA No: High Accuracy Needed Decision->PathCDA No MethodCSA Method B: Chiral Solvating Agent (Mandelic Acid / BNPPA) PathCSA->MethodCSA MethodCDA Method A: Chiral Derivatizing Agent (Mosher's Acid Chloride) PathCDA->MethodCDA StepCSA Mix in NMR Tube -> Form Salt MethodCSA->StepCSA StepCDA React with Base -> Form Amide MethodCDA->StepCDA ResultCSA Result: Moderate Splitting Good for Screening StepCSA->ResultCSA ResultCDA Result: High Splitting (1H & 19F) Good for Final QC StepCDA->ResultCDA

Caption: Decision tree to select the appropriate NMR method based on accuracy requirements and sample recovery needs.

Figure 2: Mechanistic Comparison

Mechanism cluster_0 Method A: Covalent (Mosher) cluster_1 Method B: Non-Covalent (CSA) Amine1 Amine (R) Amide Diastereomeric Amide (Distinct Species) Amine1->Amide + Base MTPA MTPA-Cl (S) MTPA->Amide Amine2 Amine (R) Salt Diastereomeric Salt Complex (Fast Exchange) Amine2->Salt Equilibrium Mandelic Mandelic Acid (S) Mandelic->Salt

Caption: Comparison of the stable covalent amide formation (Mosher) versus the dynamic equilibrium salt formation (CSA).

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society. Link
  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Sigma-Aldrich. (2024). Product Specification: (R)-(-)-MTPA-Cl. Link

A Researcher's Guide to the Specific Optical Rotation of (R)-2-Aminopentane and its Chiral Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of building blocks is paramount. Chiral amines, in particular, serve as foundational scaffolds for a vast array of bioactive molecules. The specific optical rotation is a critical physical property that not only confirms the enantiomeric identity of a compound but also provides a quantitative measure of its purity. This guide offers an in-depth exploration of the specific optical rotation of (R)-2-aminopentane, a key chiral intermediate. While a definitive, publicly documented specific rotation value for (R)-2-aminopentane remains elusive in readily available literature, this guide provides a robust framework for its determination and compares its expected properties with those of analogous chiral amines, supported by experimental data for those alternatives.

The Foundational Principle: Optical Rotation and Chirality

Optical activity is the phenomenon where a chiral molecule rotates the plane of plane-polarized light.[1] This rotation is a direct consequence of the molecule's three-dimensional asymmetry, meaning it is non-superimposable on its mirror image.[1] Enantiomers, which are pairs of these mirror-image isomers, rotate plane-polarized light to an equal extent but in opposite directions.[2] A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counter-clockwise.[3]

The specific rotation ([α]) is a standardized measure of this optical activity and is an intrinsic property of a chiral compound.[4] It is defined as the observed angle of rotation (α) per unit of path length (l) and concentration (c).[4] The specific rotation is typically measured at a specific temperature (T) and wavelength (λ), most commonly the D-line of a sodium lamp (589 nm).[2]

The relationship is expressed by the Biot's law equation:

[α]Tλ = α / (l × c)

Where:

  • [α]Tλ is the specific rotation.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[3]

(R)-2-Aminopentane: A Chiral Amine of Interest

(R)-2-aminopentane is a valuable chiral building block in organic synthesis. While its specific optical rotation value is not readily found in common chemical databases, we can infer its properties based on its stereochemical descriptor and by comparing it to similar molecules. The designation "(R)" follows the Cahn-Ingold-Prelog priority rules for assigning absolute configuration. Its enantiomer is (S)-2-aminopentane. It is commonly understood that if one enantiomer has a positive rotation, its mirror image will have a negative rotation of the same magnitude. The synonym "(S)-(+)-2-Aminopentane" strongly suggests that the (S)-enantiomer is dextrorotatory, meaning (R)-2-aminopentane is expected to be levorotatory (-) .

Experimental Determination of Specific Optical Rotation

The following protocol outlines the standardized procedure for measuring the specific optical rotation of a chiral amine like (R)-2-aminopentane.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calculation Calculation A Accurately weigh (R)-2-aminopentane B Dissolve in a suitable solvent (e.g., Ethanol) A->B C Transfer quantitatively to a volumetric flask B->C D Dilute to the mark and mix thoroughly C->D F Rinse and fill the polarimeter tube with the sample solution D->F E Calibrate the polarimeter with a blank solvent E->F G Measure the observed rotation (α) F->G H Record temperature and wavelength G->H K Calculate the specific rotation using Biot's Law G->K H->K I Measure the path length (l) of the polarimeter tube I->K J Calculate the concentration (c) in g/mL J->K L Final Specific Rotation Value K->L Report [α] with conditions (T, λ, solvent)

Caption: Workflow for the experimental determination of specific optical rotation.

Step-by-Step Methodology
  • Preparation of the Solution:

    • Accurately weigh approximately 1.0 g of enantiomerically pure (R)-2-aminopentane.

    • Dissolve the sample in a suitable achiral solvent (e.g., ethanol, methanol, or chloroform) in a 25 mL volumetric flask. The choice of solvent is critical as it can influence the magnitude and even the sign of the rotation.

    • Carefully dilute the solution to the 25 mL mark with the same solvent and mix thoroughly to ensure homogeneity.

  • Instrument Calibration and Measurement:

    • Turn on the polarimeter and allow the sodium lamp to warm up until a stable light output is achieved.

    • Calibrate the instrument to zero using a blank sample containing only the pure solvent.

    • Rinse the sample cell (typically 1 dm in length) with the prepared solution of (R)-2-aminopentane two to three times.

    • Fill the cell with the solution, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter and record the observed rotation (α). Take multiple readings and calculate the average to minimize error.

    • Record the temperature at which the measurement was taken.

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) of the solution in g/mL.

    • Use the measured observed rotation (α), the known path length of the cell (l), and the calculated concentration (c) to determine the specific rotation using Biot's Law.

Comparative Analysis with Alternative Chiral Amines

To provide context for the expected optical rotation of (R)-2-aminopentane, it is instructive to compare it with other structurally similar chiral primary amines. The magnitude of the specific rotation is influenced by the electronic and steric properties of the substituents around the chiral center.

CompoundEnantiomerSpecific Rotation ([α]D)Conditions
2-Aminobutane (R)-(-)-2-Aminobutane-7.5°neat, 19 °C
(S)-(+)-2-Aminobutane+7.4°neat
(Hypothetical) (R)-(-)-2-AminopentaneLevorotatory (-)To be determined
3-Aminopentane N/AAchiral[5]

Note: "neat" indicates the measurement was performed on the pure liquid without a solvent.

The data for 2-aminobutane provides a valuable benchmark. As a homologous amine with a similar substitution pattern at the chiral center, it is plausible that the magnitude of the specific rotation for (R)-2-aminopentane would be in a comparable range. The achiral nature of 3-aminopentane, which possesses a plane of symmetry, results in a specific rotation of zero, highlighting the necessity of a chiral center for optical activity.[5]

Causality Behind Experimental Choices and Trustworthiness of the Protocol

  • Solvent Selection: The choice of an achiral solvent is crucial to avoid any interactions that could influence the observed rotation. The polarity of the solvent can also affect the conformation of the chiral molecule and, consequently, its specific rotation. Therefore, consistency in the solvent used is essential for comparing results.

  • Concentration and Path Length: The observed rotation is directly proportional to both the concentration of the chiral compound and the path length of the light through the sample.[2] By standardizing these parameters, the specific rotation becomes an intensive property that is characteristic of the compound.[4]

  • Temperature and Wavelength Control: Specific rotation can be sensitive to changes in temperature and the wavelength of the light source.[6] Standardizing these conditions (e.g., 20°C or 25°C and the sodium D-line) is critical for obtaining reproducible and comparable data.[2]

  • Self-Validating System: The protocol's trustworthiness is enhanced by its inherent checks. Measuring the specific rotation of the corresponding (S)-enantiomer should yield a value of equal magnitude but opposite sign. A racemic (50:50) mixture of the two enantiomers should exhibit no optical rotation.[3] Any deviation from these expected outcomes would indicate the presence of impurities or an error in the measurement process.

Conclusion

References

  • Leah4Sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Specific rotation. [Link]

  • LibreTexts Chemistry. (2023, October 22). 3.6: Optical Activity. [Link]

  • PubChem. (n.d.). 2-Aminopentane, mono-TMS. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Chegg. (2020, March 9). Solved 5. The specific rotation of (S)-2-chloropentane is. [Link]

  • The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]

  • Wikipedia. (2023, September 18). 3-Aminopentane. [Link]

  • Quora. (2022, August 14). Mixture of 2-butanol enantiomers showed a specific rotation of of +6.76. What is the composition of this mixture given specific rotation of pure (S)-(+)-2-butanol and (R)-(—)-2-butanol to be +13.52 and. [Link]

  • LibreTexts Chemistry. (2022, July 18). 8.3: Optical Activity. [Link]

  • PubChem. (n.d.). 3-Aminopentane-1,3,5-triol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

(2R)-pentan-2-amine vs (R)-2-butanamine as resolving agents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: (2R)-Pentan-2-amine vs. (R)-2-Butanamine as Chiral Resolving Agents[1][2]

Executive Summary: In the classical resolution of chiral carboxylic acids, (R)-2-butanamine (sec-butylamine) serves as the industry-standard "workhorse" due to its low molecular weight, volatility (facilitating recovery), and cost-efficiency.[1][2] This compound (2-aminopentane) acts as a critical "specialist" alternative.[1][2] Its increased lipophilicity and steric bulk make it indispensable when the butanamine salt fails to crystallize (oils out) or exhibits excessive water solubility.[1][2] This guide analyzes the physicochemical and operational trade-offs between these two agents to optimize process development.[1][2]

Physicochemical Profile & Comparative Metrics

The selection between these two amines often hinges on their physical properties, specifically boiling point and lipophilicity, which dictate the recovery method and solvent compatibility.

Feature(R)-2-ButanamineThis compoundOperational Impact
CAS Registry 13250-12-933985-20-5
Molecular Weight 73.14 g/mol 87.16 g/mol Lower MW = Higher atom economy for the resolving agent.[1][2][3]
Boiling Point 63°C ~92°C Critical: Butanamine can be stripped by mild distillation; Pentanamine requires extraction or vacuum distillation.[1][2][3]
Density 0.724 g/mL0.757 g/mL
Structure Ethyl group at chiral centerPropyl group at chiral centerPentan-2-amine has higher steric bulk and lipophilicity.[1][2][3]
Solubility (Salt) Higher water solubilityLower water solubilityPentanamine salts crystallize better from non-polar/organic solvents.[1][2][3]
Cost/Availability Commodity (Low Cost)Specialty (High Cost)Butanamine is preferred for initial screening.[1][2][3]

Mechanistic Basis of Separation

The resolution efficiency depends on the formation of a diastereomeric salt with a distinct solubility difference from its pair.[2][4][5]

The "Alkyl Chain Extension" Effect

The primary difference between these agents is the additional methylene unit (-CH₂-) in the pentyl chain.[2] This seemingly minor change has profound crystallographic implications:

  • Lipophilicity Modulation: The propyl chain of this compound increases the LogP of the resulting salt.[1][2] This reduces the salt's solubility in polar solvents (like water or methanol) and increases it in non-polar solvents (like toluene or ethers).[1][2]

  • Crystal Packing (The "Handshake"):

    • (R)-2-Butanamine: Forms tighter, more compact lattices.[1][2] However, if the target acid is also small, the high charge density can lead to highly soluble salts that remain in the mother liquor.

    • This compound: The bulkier propyl tail disrupts the lattice slightly but provides more van der Waals contacts.[1][2] This is often the solution when the butanamine salt "oils out" (forms a second liquid phase) rather than crystallizing.[1][2] The extra bulk can force the system into an ordered solid state.[1][2]

Strategic Selection: When to Use Which?

Scenario A: The Standard Workflow (Use Butanamine)
  • Target: Small to medium-sized chiral acids (e.g., Mandelic acid derivatives, N-acetyl amino acids).[1][2]

  • Why: The low boiling point (63°C) allows you to recover the resolving agent simply by basifying the salt and distilling the amine directly from the reaction vessel or extracting it into a low-boiler (DCM) and evaporating.

  • Performance: High throughput, low energy cost for recovery.[1][2]

Scenario B: The "Oiling Out" Failure Mode (Use Pentanamine)[1]
  • Problem: You add (R)-2-butanamine to your racemic acid in isopropanol, cool it down, and instead of white crystals, you get a viscous oil at the bottom.

  • Cause: The lattice energy of the salt is insufficient to overcome the solvation energy, or the melting point of the solvated salt is below room temperature.

  • Solution: Switch to This compound . The increased molecular weight raises the melting point of the salt complex and the added lipophilicity reduces the "solvation shell" stability in polar solvents, encouraging precipitation/crystallization.

Scenario C: Non-Polar Solvent Resolution (Use Pentanamine)
  • Context: If your chiral acid is highly lipophilic and you must perform the resolution in hydrocarbon solvents (Hexane, Toluene).

  • Advantage: (R)-2-butanamine salts may be too insoluble (precipitating instantly as an amorphous powder with poor chiral purity).[1][2] this compound salts will have enough solubility to allow for controlled crystal growth (Ostwald ripening), which is essential for high diastereomeric excess (de).[1][2]

Experimental Protocols

Workflow Diagram: Classical Resolution Cycle

The following diagram illustrates the decision logic and process flow for using these agents.

ResolutionWorkflow Start Racemic Acid Substrate Screen Primary Screen: (R)-2-Butanamine (1.0 eq) Solvent: EtOH/iPrOH Start->Screen Result Observe Crystallization Screen->Result Success Crystals Formed Result->Success Solid Failure1 No Precipitate (Salt too soluble) Result->Failure1 Clear Soln Failure2 Oiling Out (No crystal lattice) Result->Failure2 Oil Opt_But Optimize Butanamine Process (Cooling ramp, Anti-solvent) Success->Opt_But Switch_Pent Switch to this compound (Increase Lipophilicity) Failure1->Switch_Pent Failure2->Switch_Pent Recovery Salt Break & Recovery Opt_But->Recovery Switch_Pent->Recovery Distill Distillation (63°C) *Easy Recycle* Recovery->Distill If Butanamine Extract Extraction & Vac Distillation (92°C) *Energy Intensive* Recovery->Extract If Pentanamine

Caption: Decision matrix for selecting between Butanamine and Pentanamine based on crystallization behavior and recovery requirements.

Protocol: Comparative Screening (Micro-Scale)

Objective: Determine which amine yields the highest Diastereomeric Excess (de).

  • Preparation: Prepare 100 mg of racemic acid in two separate vials.

  • Addition:

    • Vial A: Add 1.0 equivalent of (R)-2-butanamine .[1][2]

    • Vial B: Add 1.0 equivalent of This compound .[1][2]

  • Solvent: Dissolve both in the minimum amount of boiling Ethanol (95%).

  • Crystallization: Allow to cool slowly to room temperature (25°C) over 4 hours. If no crystals form, cool to 4°C.[1][2]

  • Harvest: Filter the crystals. Wash with cold solvent.[1][2]

  • Analysis:

    • Dissolve a small sample of the salt in deuterated solvent (DMSO-d6).[1][2]

    • Perform 1H-NMR . If the acid has a distinct shift near the chiral center, you may see split peaks for the diastereomers.

    • Alternatively, break the salt (acidify) and run Chiral HPLC on the free acid.[1]

  • Calculation:

Protocol: Recovery of Resolving Agent
  • For (R)-2-Butanamine:

    • Suspend the diastereomeric salt in water.[1][2]

    • Add NaOH (20% aq) until pH > 12.

    • Heat the mixture to 70-80°C. The butanamine (BP 63°C) will distill over as an azeotrope with water.[1][2]

    • Collect the distillate.

  • For this compound:

    • Suspend the salt in water/DCM (biphasic).[1][2]

    • Add NaOH (20% aq) until pH > 12.

    • Extract the aqueous layer 3x with DCM.[1][2]

    • Dry organic layer (Na2SO4) and concentrate.[1][2]

    • Perform vacuum distillation to purify the amine (BP ~92°C at atm, lower under vac) to avoid thermal degradation.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1][2] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1][2] (The foundational text on chiral resolution mechanics).[1][2][6]

  • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] [1][2]

  • Saigo, K., et al. (1980).[1][2] "Optical Resolution of Chiral Amines and Acids". Bulletin of the Chemical Society of Japan. (Discusses the correlation between alkyl chain length and resolution efficiency).

  • Perry, C. C., et al. (2015).[1][2] "Chiral Resolution with and without Resolving Agents". Pharmaceutical Technology.[1][2][5]

  • NIST Chemistry WebBook. "sec-Butylamine (R)-".[1][2] [1][2]

Sources

Comparative Guide: Chiral Shift Reagents for (2R)-Pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and procedural manual for the enantiomeric analysis of (2R)-pentan-2-amine using Nuclear Magnetic Resonance (NMR). It is designed for analytical chemists and organic synthesis researchers requiring precise determination of enantiomeric excess (ee%).

Executive Summary: The Analytical Challenge

This compound presents a specific analytical challenge: it is a volatile, aliphatic primary amine lacking strong UV chromophores, making standard chiral HPLC detection difficult without prior derivatization.

For NMR analysis, the lack of distinct functional groups (beyond the amine) means signal overlap is common. The choice of Chiral Shift Reagent (CSR) determines whether you rely on coordination dynamics (Lanthanides) or covalent derivatization (Mosher's Acid).

  • Speed/Screening Choice: Eu(hfc)₃ .[1][2][3] Best for rapid "in-tube" ee% checks.

  • Accuracy/Absolute Config Choice: Mosher’s Acid (MTPA-Cl) . Essential for high-precision validation (>98% ee) and determining absolute configuration.

Mechanism of Action & Reagent Profiling
Option A: Lanthanide Shift Reagents (LSRs)

Product: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) — commonly Eu(hfc)₃ .[1][3]

  • Mechanism: Lewis Acid-Base Complexation.[4] The paramagnetic Europium atom coordinates with the lone pair of the amine nitrogen. This creates a "pseudocontact shift," spreading the signals of the two enantiomers apart (Diastereomeric Anisochrony).

  • Suitability for Pentan-2-amine: High. Primary amines bind strongly to Eu, inducing significant shifts (

    
    ) in the 
    
    
    
    -proton (methine) and the adjacent methyl doublet.
Option B: Chiral Derivatizing Agents (CDAs)

Product:


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride — Mosher's Acid Chloride (MTPA-Cl) .
  • Mechanism: Irreversible Covalent Bonding. The amine reacts with enantiopure MTPA-Cl to form stable diastereomeric amides.

  • Suitability for Pentan-2-amine: Excellent. The resulting amides are stable, non-volatile, and offer two NMR handles:

    
    H (proton) and 
    
    
    
    F (fluorine). The
    
    
    F signal is a singlet, eliminating overlap issues.
Comparative Performance Analysis

The following table contrasts the performance of Eu(hfc)₃ against Mosher's Acid for aliphatic amines like pentan-2-amine.

FeatureEu(hfc)₃ (Shift Reagent) Mosher's Acid (Derivatization)
Methodology In-situ titration (Non-destructive*)Chemical Synthesis (Destructive)
Prep Time < 15 Minutes1 - 2 Hours (Reaction + Workup)
Signal Separation (

)
Moderate (0.1 – 0.5 ppm)High (up to 1.0 ppm in

H; distinct

F peaks)
Line Broadening Significant (Paramagnetic broadening)Negligible (Sharp signals)
Sample Recovery Difficult (Complex formation)Impossible (Converted to amide)
Moisture Sensitivity High (Water competes for Eu binding)High (Acid chloride hydrolyzes)
Primary Use Case Rapid ee% estimation (±2% error)Precise purity validation (<0.5% error)

*Technically non-destructive, but separation of amine from Eu complex is tedious.

Visualizing the Interaction Pathways

The diagram below illustrates the divergent workflows and mechanistic interactions for both methods.

G cluster_LSR Pathway A: Eu(hfc)3 Coordination cluster_CDA Pathway B: Mosher's Derivatization Amine This compound (Analyte) Eu Eu(hfc)3 (Lewis Acid) Amine->Eu Mix in CDCl3 MTPA (S)-MTPA-Cl (Reagent) Amine->MTPA React (Pyridine/DCM) Complex Transient Diastereomeric Complex Eu->Complex Fast Exchange Shift Pseudocontact Shift (Broadened Signals) Complex->Shift NMR Detection Amide Stable Diastereomeric Amide MTPA->Amide Covalent Bond Signal Distinct 19F/1H Signals (Sharp Singlets) Amide->Signal NMR Detection

Caption: Mechanistic comparison of transient coordination (Eu-complex) versus covalent derivatization (Mosher's Amide).

Experimental Protocols
Protocol A: In-Tube Titration with Eu(hfc)₃

Best for: Quick estimation of enantiomeric excess during reaction optimization.

  • Preparation: Dissolve 10 mg of this compound in 0.6 mL of CDCl₃ (must be dry; store over molecular sieves).

  • Baseline Scan: Acquire a standard

    
    H NMR spectrum. Note the chemical shift of the methine proton (
    
    
    
    2.8 ppm) and the methyl doublet (
    
    
    1.0 ppm).
  • Titration Step 1: Add 0.1 equivalents of Eu(hfc)₃ (approx 5-10 mg). Shake well until dissolved.

  • Acquisition: Run the NMR. Observe the downfield shift.

  • Optimization: Continue adding Eu(hfc)₃ in 0.1 eq increments (up to 0.5 eq) until the signals for the enantiomers (if present) are baseline separated.

    • Note: The signal for the

      
      -proton (methine) usually provides the best separation (
      
      
      
      ).
  • Calculation: Integration of the split peaks yields the ratio of enantiomers directly.

Protocol B: Micro-Scale Derivatization with Mosher’s Acid

Best for: Final product validation and absolute configuration assignment.

  • Reaction: In a clean vial, mix:

    • 5 mg this compound.

    • 0.5 mL dry CH₂Cl₂.

    • 20 µL dry Pyridine (acid scavenger).

    • 15 mg (S)-(+)-MTPA-Cl (slight excess).

  • Incubation: Stir or shake at room temperature for 1 hour. (Reaction is usually instant for primary amines, but 1h ensures completion).

  • Quench: Add 0.5 mL saturated NaHCO₃ solution. Shake vigorously to hydrolyze excess acid chloride.

  • Extraction: Filter the organic layer through a small plug of anhydrous MgSO₄ directly into an NMR tube.

  • Analysis:

    • 
      F NMR:  Look for the CF₃ singlet. If the sample is pure (2R), you will see one singlet. If racemic, two singlets separated by 
      
      
      
      0.2 ppm.
    • 
      H NMR:  Analyze the methyl doublet region. The magnetic anisotropy of the phenyl group in the Mosher auxiliary shields protons differently depending on the configuration (R or S), allowing absolute configuration assignment via the 
      
      
      
      model.
Expert Insight: Why Eu(hfc)₃ Fails Sometimes

While Eu(hfc)₃ is convenient, it suffers from concentration dependence . The magnitude of the shift depends on the [LSR]/[Substrate] ratio. If you prepare two samples with slightly different concentrations, the chemical shifts will not match.

  • Solution: Always perform the titration inside the NMR tube. Do not prepare separate samples for comparison unless gravimetry is precise.

  • Warning: High humidity in the NMR solvent (CDCl₃) will deactivate Eu(hfc)₃, turning the solution cloudy and killing the shift effect. Use a fresh ampoule of solvent.

References
  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Amides. Journal of the American Chemical Society, 95(2), 512–519.

  • Sullivan, G. R. (1976). Chiral Lanthanide Shift Reagents. Topics in Stereochemistry, 10, 287-329.

  • Sigma-Aldrich. (2024). Product Specification: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate].

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

Sources

Definitive Guide: Biocatalytic vs. Chemical Synthesis of (2R)-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chiral amines, particularly the (2R)-configuration, is a critical bottleneck in the production of bioactive pharmaceutical ingredients (APIs). While transition metal-catalyzed asymmetric hydrogenation has long been the industry standard, engineered biocatalysis—specifically using evolved


-transaminases—has emerged as a superior alternative for select targets.

This guide objectively compares these two methodologies, using the industrial synthesis of Sitagliptin (Januvia®) as a primary case study. We analyze process metrics, stereoselectivity, and sustainability to assist process chemists in selecting the optimal route for their specific targets.

The Challenge: Accessing the (2R)-Stereocenter

Chiral amines constitute approximately 40% of all pharmaceutical small molecules. The (2R)-amine motif is particularly prevalent in DPP-4 inhibitors (e.g., Sitagliptin) and other metabolic disease treatments.

  • Chemical Challenge: Achieving high enantiomeric excess (ee) often requires expensive chiral phosphine ligands (e.g., Josiphos, DuPhos) and high-pressure hydrogenation equipment. Metal leaching requires costly scavenging steps (e.g., activated carbon, resins) to meet ICH guidelines (<5-10 ppm).

  • Biocatalytic Challenge: Native transaminases are often (S)-selective. Accessing (2R)-amines requires (R)-selective

    
    -transaminases (ATAs), which historically suffered from low stability and inhibition by organic solvents necessary for solubilizing hydrophobic substrates.
    

Chemical Route: Rhodium-Catalyzed Asymmetric Hydrogenation

The traditional "chemocatalytic" approach relies on the asymmetric hydrogenation of unprotected enamines.

Mechanism & Strategy

The substrate is typically a pro-chiral enamine. A Rhodium(I) complex, coordinated with a chiral bisphosphine ligand (e.g.,


-Bu-Josiphos), binds to the enamine. Stereocontrol is dictated by the ligand's quadrant blocking, forcing hydrogen addition from a specific face.
Representative Protocol (Sitagliptin Intermediate)
  • Substrate:

    
    -keto amide derivative (pro-sitagliptin).
    
  • Catalyst: [Rh(COD)Cl]

    
     + (R,S)-
    
    
    
    -Bu-Josiphos.
  • Conditions: 200 psi

    
    , 50°C, MeOH/NH
    
    
    
    Cl.
Step-by-Step Methodology:
  • Enamine Formation: Dehydrate the

    
    -keto amide using ammonium acetate in methanol to form the enamine intermediate. Isolate or use in situ.
    
  • Hydrogenation: Charge a high-pressure Hastelloy reactor with the enamine solution.

  • Catalyst Addition: Add the Rh-precursor and chiral ligand (0.1–0.5 mol% loading) under inert atmosphere (

    
    ).
    
  • Reaction: Pressurize with Hydrogen gas (200–500 psi). Agitate at 50°C for 12–24 hours.

  • Work-up: Depressurize. Filter through a carbon pad (e.g., Ecosorb) to remove Rhodium.

  • Crystallization: The crude product typically has 95–97% ee. Recrystallization is mandatory to upgrade ee to >99%.

Critical Control Point: The enamine geometry (E/Z ratio) can influence the stereochemical outcome. Strict control of the dehydration step is required.

Biocatalytic Route: Transaminase-Mediated Amination

The biocatalytic route replaces the metal catalyst with an engineered (R)-selective


-transaminase (ATA).
Mechanism: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism involving the cofactor Pyridoxal-5'-phosphate (PLP).[1]

  • First Half-Reaction: The amine donor (e.g., isopropylamine) transfers its amino group to PLP, forming Pyridoxamine-5'-phosphate (PMP) and releasing a ketone coproduct (acetone).

  • Second Half-Reaction: The PMP transfers the amino group to the pro-chiral ketone substrate, generating the chiral (2R)-amine and regenerating PLP.

Representative Protocol (Sitagliptin)[2][3]
  • Substrate: Pro-sitagliptin ketone (200 g/L).

  • Catalyst: Evolved ATA-117 (Codexis variant).

  • Donor: Isopropylamine (1 M).

  • Solvent: 50% DMSO / 0.1 M Borate Buffer (pH 8.5).

Step-by-Step Methodology:
  • Buffer Prep: Prepare 0.1 M triethanolamine or borate buffer (pH 8.5–9.0). Add PLP cofactor (1 mM).

  • Substrate Solution: Dissolve the ketone substrate in DMSO (final concentration in reactor will be ~50% v/v to ensure solubility).

  • Enzyme Addition: Add the lyophilized ATA enzyme powder (approx. 5–10 g/L) to the buffer.

  • Reaction: Mix the substrate solution and enzyme buffer. Add Isopropylamine (1.5 equivalents).

  • Incubation: Stir at 40–45°C for 24 hours. No high pressure required.

  • Work-up: Acidify to quench enzyme activity. Extract the amine into an organic solvent (e.g., isopropyl acetate).

  • Purification: Evaporate solvent. The product is typically >99.95% ee.[2] No recrystallization required for chiral purity.

Critical Control Point: Equilibrium displacement. The reaction is reversible.[1] Using isopropylamine (IPA) is advantageous because the coproduct (acetone) is volatile and can be removed, or the equilibrium is driven by using excess IPA.

Comparative Analysis: Data & Metrics

The following table contrasts the two routes based on industrial data from the Sitagliptin process (Merck & Co. vs. Codexis).

MetricChemical Route (Rh-Catalysis)Biocatalytic Route (Transaminase)
Stereoselectivity (ee) 97% (Crude)

>99% (after cryst.)
>99.95% (Directly from reaction)
Overall Yield ~80–82%92%
Productivity Moderate+53% increase ( kg/L/day )
Waste (E-Factor) High (250 kg waste / kg product)Low (~50 kg waste / kg product)
Heavy Metals Rhodium (requires removal)None
Equipment High-pressure hydrogenation vesselsStandard stirred tank reactors
Cost Drivers Chiral Ligands, Rhodium, Specialized EquipmentEnzyme evolution/supply, DMSO solvent
Key Insights
  • Purification Efficiency: The biocatalytic route eliminates the need for a chiral upgrade crystallization step, directly impacting yield and cycle time.

  • Green Chemistry: The enzymatic process won the Presidential Green Chemistry Challenge Award due to the elimination of heavy metals and significant waste reduction.

  • Scalability: The chemical route requires specialized high-pressure infrastructure. The biocatalytic route runs in standard multipurpose vessels, offering greater manufacturing flexibility.[3][4]

Visualizations

Comparison Workflow

The diagram below illustrates the operational differences between the two workflows.

ComparisonWorkflow cluster_chem Chemical Route (Rh-Catalysis) cluster_bio Biocatalytic Route (Transaminase) C_Start Pro-chiral Ketone C_Step1 Enamine Formation (Dehydration) C_Start->C_Step1 C_Step2 Asymmetric Hydrogenation (Rh-Josiphos, 200 psi H2) C_Step1->C_Step2 C_Step3 Rh Removal (Carbon Filtration) C_Step2->C_Step3 C_Step4 Crystallization (Upgrade ee 97% -> 99%) C_Step3->C_Step4 C_End (2R)-Amine Product C_Step4->C_End B_Start Pro-chiral Ketone B_Step1 Enzymatic Transamination (ATA-117, IPA Donor, DMSO) B_Start->B_Step1 B_Step2 Extraction / Acidification B_Step1->B_Step2 B_End (2R)-Amine Product (>99.9% ee) B_Step2->B_End

Caption: Comparative workflow showing the streamlined nature of the biocatalytic route, eliminating metal scavenging and chiral upgrade steps.

Transaminase Mechanism (Ping-Pong Bi-Bi)

Understanding the enzymatic cycle is crucial for process optimization (e.g., donor selection).

TransaminaseCycle Enz_PLP Enzyme-PLP (Resting State) Enz_PMP Enzyme-PMP (Aminated State) Enz_PLP->Enz_PMP 1. Deamination Product (2R)-Amine Product Enz_PLP->Product leaves Enz_PMP->Enz_PLP 2. Amination Coproduct Coproduct (Acetone) Enz_PMP->Coproduct leaves Donor Amine Donor (Isopropylamine) Donor->Enz_PLP enters Substrate Ketone Substrate Substrate->Enz_PMP enters

Caption: The Transaminase Ping-Pong Bi-Bi catalytic cycle. The enzyme shuttles ammonia from donor to substrate via the PLP cofactor.[5]

Conclusion & Recommendation

For the synthesis of (2R)-amines:

  • Choose Biocatalysis if: The substrate fits the binding pocket of available (R)-selective transaminases (or evolution is feasible), high stereopurity (>99.5% ee) is required without recrystallization, or green metrics (waste reduction) are a priority.

  • Choose Chemical Synthesis if: The substrate is highly insoluble in aqueous/DMSO mixtures, the specific enzyme variant is unavailable/cost-prohibitive to develop, or if the facility lacks fermentation/biocatalysis capabilities.

The shift in the Sitagliptin manufacturing process demonstrates that when enzyme stability and activity are optimized, biocatalysis is not just a "green" alternative, but a superior economic and technical solution.

References

  • Savile, C. K., et al. (2010).[2] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.

  • Hansen, K. B., et al. (2009). First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin.[6] Organic Process Research & Development, 13(4), 598-608.

  • Ghislieri, D., & Turner, N. J. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. Topics in Catalysis, 57, 284–300.

  • US EPA. (2010).[4] Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award (Merck & Co., Inc. and Codexis, Inc.).

Sources

Safety Operating Guide

Personal protective equipment for handling (2R)-pentan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (2R)-pentan-2-amine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Introduction: The High-Stakes Reagent

This compound (CAS: 7413-65-2) is not merely a solvent; it is a high-value chiral building block used in the asymmetric synthesis of pharmaceutical intermediates. While its stereochemistry dictates its synthetic utility, its functional group—a low-molecular-weight primary aliphatic amine—dictates its hazard profile.

The Safety Paradox: This compound is highly volatile (Flash point < 20°C) yet requires handling techniques that often involve positive pressure transfer, increasing the risk of aerosolization. Furthermore, its corrosivity is deceptive; aliphatic amines can permeate standard laboratory nitrile gloves rapidly, causing chemical burns that may not be immediately painful due to nerve damage.

This guide moves beyond generic "safety first" rhetoric to provide a self-validating, logistical framework for handling this specific amine without compromising the integrity of your chiral workflow.

Hazard Profile & Causality

To select the correct PPE, you must understand the mechanism of injury.

Hazard Class (GHS)CategoryMechanism of ActionOperational Implication
Flammable Liquid Cat.[1][2][3][4][5] 2High vapor pressure creates explosive mixtures at room temp.Grounding is mandatory. Use antistatic mats and bonded containers during transfer.
Skin Corrosion Cat.[3][6] 1BSaponification of membrane lipids; protein denaturation.Zero skin contact tolerance. Splash protection is insufficient for handling >10mL.
Eye Damage Cat. 1Rapid corneal opacification (alkaline burn).Face shield required over goggles for any transfer outside a closed system.
Acute Toxicity Cat. 4Systemic absorption via inhalation/ingestion.Fume hood mandatory. Do not rely on benchtop snorkel extractors.

PPE Selection: The Barrier Logic

Standard nitrile exam gloves are insufficient for prolonged contact with this compound.

Hand Protection Strategy

Aliphatic amines are small, non-polar molecules that can diffuse through the nitrile matrix.

  • Primary Layer (Dexterity): 5-8 mil Nitrile (Splash protection only; < 5 mins breakthrough).

  • Secondary Layer (Immersion/High Risk): EVOH Laminated Film (e.g., Silver Shield/4H).

    • Why: These multi-layer laminates provide >480 min breakthrough time against small amines.

  • Outer Layer (Mechanical): Heavy-duty Neoprene (if handling rough drums/kegs).

Respiratory Protection[3][7]
  • Primary Control: Chemical Fume Hood (Face velocity 80-100 fpm).

  • Secondary (Spill/Maintenance): Full-face respirator with Type K (Ammonia/Amine) or ABEK cartridges.

    • Note: Organic Vapor (OV) cartridges alone are often ineffective due to the basicity of the amine; specific amine-treated carbon is required to prevent desorption.

Visualization: PPE Decision Matrix

The following logic gate ensures you select the correct glove configuration based on the specific task.

PPE_Decision_Matrix Start Task Assessment Exposure Exposure Potential Start->Exposure Splash Incidental Splash (Pipetting < 1mL) Exposure->Splash Low Vol Immersion High Risk / Immersion (Cannula Transfer / Spills) Exposure->Immersion High Vol Glove_A Double Nitrile (5 mil) Change immediately upon splash Splash->Glove_A Glove_B Laminate Liner (EVOH) + Outer Nitrile Immersion->Glove_B

Figure 1: Glove selection logic based on volume and contact time. Use EVOH laminates for any operation involving pressurized transfer.

Operational Protocol: Handling & Transfer

Objective: Maintain enantiomeric purity (prevent carbamate formation) while ensuring operator safety.

Step 1: Pre-Operational Checks
  • Atmosphere: Ensure the source container is under Nitrogen or Argon. This compound reacts with atmospheric CO2 to form carbamate salts, which can clog cannulas and pressurize waste containers.

  • Quenching Agent: Prepare a beaker of dilute acetic acid (1M) or citric acid in the hood for immediate neutralization of contaminated wipes/tools. Do not use strong mineral acids (HCl) as the neutralization exotherm can cause spattering.

Step 2: Transfer Technique (Volume Dependent)
  • < 10 mL (Syringe):

    • Use a luer-lock glass syringe. Plastic syringes may swell or degrade if the plunger is not compatible.

    • PPE: Double nitrile gloves, lab coat, safety glasses.

  • > 10 mL (Cannula/Positive Pressure):

    • Technique: Double-tipped needle transfer under inert gas.

    • PPE: Laminate gloves required. Face shield required.

    • Causality: Positive pressure increases the risk of a spray leak at the septa interface. If a spray hits a nitrile glove, the amine will reach the skin in seconds. Laminate gloves prevent this.

Step 3: Post-Reaction Quenching
  • Never add the amine directly to a strong oxidizer.

  • Residual amine in glassware should be rinsed with a dilute acid solution before leaving the fume hood to prevent releasing vapors into the lab environment during washing.

Emergency Response: The "If" Scenario

Spill Response Workflow

In the event of a spill outside the fume hood, immediate evacuation is often safer than attempted cleanup due to the low flash point.

Spill_Response Assess Spill Detected Volume Volume Assessment Assess->Volume Small < 50 mL (In Hood) Volume->Small Large > 50 mL (Floor/Bench) Volume->Large Action_Small 1. Absorb with Vermiculite 2. Neutralize with Citric Acid 3. Double Bag Small->Action_Small Action_Large 1. EVACUATE LAB 2. Pull Fire Alarm 3. Call Hazmat Large->Action_Large

Figure 2: Decision tree for spill response. Note that large spills of flammable amines pose an immediate fire risk that supersedes cleanup attempts.

First Aid (Specific to Amines)
  • Skin Contact: Flush with water for 15 minutes minimum .[7] Do not use vinegar (acid) on the skin; the heat of neutralization can worsen the burn. Use water only.

  • Eye Contact: Irrigate immediately.[3][7] Time to irrigation is the single biggest predictor of corneal salvage.

Disposal: The End of Life

Improper disposal of amines is a leading cause of waste-drum explosions.

  • Segregation:

    • Do NOT mix this compound waste with oxidizing agents (e.g., nitric acid waste) or active acyl halides.

    • Do NOT mix with heavy metal waste (potential for explosive metal-amine complex formation).

  • Container:

    • Use High-Density Polyethylene (HDPE) or glass.

    • Label clearly: "Flammable, Corrosive, Basic Organic Amine."

  • Method:

    • The preferred disposal method is incineration with a scrubber system to handle Nitrogen Oxide (NOx) emissions.

References

  • European Chemicals Agency (ECHA). Registration Dossier - 2-aminopentane (CAS 63493-28-7). (Note: Data for racemate applies to enantiomer). [Link](General landing for verification)

  • PubChem. Compound Summary: 2-Aminopentane. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.